molecular formula C6H14O2 B089453 2-methylpentane-1,3-diol CAS No. 149-31-5

2-methylpentane-1,3-diol

Cat. No.: B089453
CAS No.: 149-31-5
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-UHFFFAOYSA-N
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Description

2-methylpentane-1,3-diol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1,3-pentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWGAHNKXLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044149
Record name 2-Methyl-1,3-pentanediol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

149-31-5
Record name 2-Methyl-1,3-pentanediol
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Record name 2-Methyl-1,3-pentanediol
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Record name 2-METHYL-1,3-PENTANEDIOL
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Record name 2-Methyl-1,3-pentanediol
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Record name 1,3-Pentanediol, 2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpentane-1,3-diol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-methylpentane-1,3-diol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is a branched-chain aliphatic diol. Its structure consists of a five-carbon pentane backbone with a methyl group at the second carbon and hydroxyl groups at the first and third positions.

IdentifierValue
IUPAC Name This compound[1][2]
Molecular Formula C₆H₁₄O₂[1][3]
SMILES CCC(C(C)CO)O[1]
CAS Number 149-31-5[1][3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] The presence of two hydroxyl groups allows for hydrogen bonding, influencing its physical properties.

PropertyValueSource
Molecular Weight 118.17 g/mol [1][3]
Boiling Point ~212 °C[1]
Melting Point Data not available
Density Estimated similar to 2,2-dimethylpentane-1,3-diol (0.947 g/cm³)[1]
Solubility Soluble in polar solvents (e.g., acetone, diethyl ether)[1]
Water Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical principles.

Synthesis Methodologies

a) Stereoselective Synthesis via Enzymatic Aldolase-Catalyzed Reaction:

This method offers control over the stereochemistry of the final product. A general workflow would involve:

  • Enzyme-Catalyzed Aldol Condensation: Reaction of an appropriate aldehyde and ketone in the presence of an aldolase enzyme to form a β-hydroxy ketone.

  • Reduction: Stereoselective reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent.

  • Acetal Formation (Protection): Protection of the diol as an acetal, often using acetone and an acid catalyst, to facilitate purification.[1]

  • Deprotection: Removal of the acetal group to yield the final this compound.

b) Acid-Catalyzed Hydration:

This method involves the addition of water across a double bond in an appropriate alkene precursor.

  • Alkene Preparation: Synthesis of a suitable alkene precursor, such as 2-methyl-1-penten-3-ol.

  • Acid-Catalyzed Hydration: Treatment of the alkene with water in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.

  • Purification: The product is then purified, typically by distillation.

Analytical Methodologies

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are crucial for confirming the structure of this compound.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity and stereochemistry of the molecule.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Starting_Materials Select Starting Materials (e.g., Alkene for Hydration) Reaction Perform Synthesis Reaction (e.g., Acid-Catalyzed Hydration) Starting_Materials->Reaction Reactants Purification Purify Product (e.g., Distillation) Reaction->Purification Crude Product Structural_Confirmation Structural Confirmation (NMR) Purification->Structural_Confirmation Purified Product Purity_Analysis Purity & MW Analysis (GC-MS) Purification->Purity_Analysis Purified Product

A general workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Stereoselective Synthesis of 2-Methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the stereoselective synthesis of 2-methylpentane-1,3-diol, a valuable chiral building block in pharmaceutical and chemical industries. The document provides a comprehensive overview of key stereoselective strategies, including enzymatic reduction and diastereoselective aldol reactions followed by reduction. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a chiral diol containing two stereocenters, making four possible stereoisomers. The control of stereochemistry during its synthesis is crucial for its application as a precursor in the manufacturing of complex molecules such as pharmaceuticals, where the biological activity is often dependent on a specific stereoisomer. This guide focuses on methods that provide high levels of enantio- and diastereoselectivity in the synthesis of this compound.

Key Stereoselective Synthesis Methodologies

Two primary strategies have emerged as highly effective for the stereoselective synthesis of this compound: enzymatic reduction of a prochiral ketone and diastereoselective aldol reaction followed by a reduction step.

Enzymatic Carbonyl Reduction

Enzymatic reduction of prochiral ketones is a powerful method for accessing enantiomerically pure alcohols. In the case of this compound, the asymmetric reduction of 2-methyl-3-pentanone using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly efficient route. Notably, carbonyl reductase from Lactobacillus fermentum has been shown to produce (2S,3S)-2-methylpentane-1,3-diol with exceptional enantiomeric excess.[1]

Materials:

  • 2-Methyl-3-pentanone

  • Carbonyl reductase from Lactobacillus fermentum (or a commercially available ketoreductase)

  • NADH or NADPH as a cofactor

  • Glucose and glucose dehydrogenase for cofactor regeneration (optional)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the ketoreductase enzyme and the cofactor (NADH or NADPH). If using a cofactor regeneration system, add glucose and glucose dehydrogenase.

  • Initiate the reaction by adding the substrate, 2-methyl-3-pentanone. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction process to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Diastereoselective Aldol Reaction Followed by Reduction

This two-step approach first establishes the relative stereochemistry of the two hydroxyl groups through a diastereoselective aldol reaction, followed by a reduction of the intermediate β-hydroxy aldehyde or ketone to the diol. Boron-mediated aldol reactions are particularly effective in achieving high syn-selectivity. A one-pot aldol-reduction sequence can be employed for the synthesis of syn,syn-2-methyl-1,3-diols.

Materials:

  • Propanal

  • Dicyclohexylboron chloride (Chx₂BCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or dichloromethane as solvent

  • Lithium borohydride (LiBH₄)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium acetate

  • Tetrahydrofuran (THF)

Procedure:

  • Aldol Reaction:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of propanal in anhydrous diethyl ether.

    • Cool the solution to -78 °C.

    • Add triethylamine, followed by the dropwise addition of dicyclohexylboron chloride.

    • Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the boron enolate.

    • Add a second equivalent of propanal to the reaction mixture.

    • Allow the reaction to proceed at -78 °C to -20 °C, monitoring by thin-layer chromatography (TLC).

  • In-situ Reduction:

    • Upon completion of the aldol reaction, cool the mixture back to -78 °C.

    • Add a solution of lithium borohydride in THF to the reaction vessel.

    • Allow the mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • To the residue, add THF, water, and sodium acetate, followed by the careful addition of 30% hydrogen peroxide.

    • Stir the mixture at room temperature to effect oxidative work-up of the boron species.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting syn,syn-2-methylpentane-1,3-diol by flash column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the described stereoselective synthesis methods for this compound.

MethodStarting MaterialCatalyst/ReagentProduct StereoisomerYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Enzymatic Reduction2-Methyl-3-pentanoneCarbonyl reductase (Lactobacillus fermentum)(2S,3S)HighN/A>99
Boron-Mediated Aldol-ReductionPropanalDicyclohexylboron chloride, LiBH₄syn,syn80-95HighN/A (produces a racemate)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow_enzymatic_reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare Phosphate Buffer add_enzyme Add Ketoreductase & Cofactor prep_buffer->add_enzyme add_substrate Add 2-Methyl-3-pentanone add_enzyme->add_substrate react Incubate at Constant Temperature add_substrate->react monitor Monitor Progress (GC/HPLC) react->monitor quench Quench with Organic Solvent monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for the enzymatic reduction of 2-methyl-3-pentanone.

experimental_workflow_aldol_reduction cluster_aldol Aldol Reaction cluster_reduction In-situ Reduction cluster_workup Work-up & Purification start_aldol Propanal in Anhydrous Solvent cool_aldol Cool to -78 °C start_aldol->cool_aldol add_reagents Add Et3N & Chx2BCl cool_aldol->add_reagents add_propanal2 Add Second Equivalent of Propanal add_reagents->add_propanal2 react_aldol React & Monitor (TLC) add_propanal2->react_aldol cool_reduction Cool to -78 °C react_aldol->cool_reduction add_libh4 Add LiBH4 cool_reduction->add_libh4 react_reduction Warm to RT & Stir add_libh4->react_reduction quench_workup Quench with Methanol react_reduction->quench_workup concentrate1 Concentrate quench_workup->concentrate1 oxidative_workup Oxidative Work-up (H2O2) concentrate1->oxidative_workup extract_workup Extract Product oxidative_workup->extract_workup purify_workup Purify (Chromatography) extract_workup->purify_workup

Caption: Workflow for the one-pot boron-mediated aldol-reduction.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through enzymatic reduction for high enantiopurity or through a diastereoselective aldol reaction-reduction sequence for controlling relative stereochemistry. The choice of method will depend on the desired stereoisomer and the specific requirements of the subsequent synthetic steps. The protocols and data presented in this guide provide a solid foundation for researchers to implement these stereoselective strategies in their own laboratories. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

Physicochemical properties of 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a pharmaceutical intermediate, solvent, or stabilizing agent.[1][2] This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates the relationship between its molecular structure and its properties.

Core Physicochemical Properties

This compound, a branched aliphatic diol, possesses a unique set of properties owing to its molecular structure, which includes two hydroxyl groups and a methyl-substituted pentane backbone.[1] These features contribute to its moderate polarity and its utility in various chemical and pharmaceutical applications.

Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[3][4]
Synonyms 1,3-Pentanediol, 2-methyl-[3][5]
CAS Number 149-31-5[3][4]
Molecular Formula C₆H₁₄O₂[1][3]
Molecular Weight 118.17 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point ~212 °C[1]
Solubility Soluble in polar organic solvents (e.g., acetone, diethyl ether).[1][1]
Storage Temperature 2-8°C (Refrigerator) or under -20°C (Freezer)[4][5]

Molecular Structure and Property Relationships

The physicochemical behavior of this compound is a direct consequence of its molecular architecture. The presence of two hydroxyl (-OH) groups allows for significant hydrogen bonding, which influences its boiling point and solubility.[1][2] The pentane backbone provides a degree of hydrophobicity, creating a molecule with amphiphilic characteristics.[1][7]

G Figure 1: Relationship between Molecular Structure and Physicochemical Properties cluster_structure Molecular Structure of this compound cluster_properties Physicochemical Properties Structure C₆H₁₄O₂ Functional_Groups Two Hydroxyl (-OH) Groups Structure->Functional_Groups Carbon_Backbone Branched Pentane Chain Structure->Carbon_Backbone Polarity Moderate Polarity Functional_Groups->Polarity confers H_Bonding Hydrogen Bonding Capacity Functional_Groups->H_Bonding enables Solubility Solubility Profile Carbon_Backbone->Solubility contributes to solubility in non-polar solvents Polarity->Solubility governs Boiling_Point High Boiling Point (~212°C) H_Bonding->Boiling_Point contributes to H_Bonding->Solubility enhances in polar solvents

Caption: Logical diagram illustrating how the structural components of this compound influence its key physicochemical properties.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and efficient technique that requires a small sample volume.[8]

Apparatus and Materials:

  • Thiele tube containing mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or other heat source

  • This compound sample

Procedure:

  • Fill the small test tube to about half-full with the this compound sample.[8]

  • Place the capillary tube, with its sealed end pointing up, inside the test tube containing the sample.[8][9]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8][9]

  • Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the mineral oil.[8]

  • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes oil circulation, ensuring uniform heating.[8][9]

  • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[8][9]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Apparatus and Materials:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • This compound sample

  • Pipette

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[10][11]

  • Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[11]

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.[10][11]

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[10][11]

  • Calculate the density using the formula: Density = Mass / Volume.[11][12]

  • Repeat the measurement several times and calculate the average value to ensure precision.[11]

Determination of Solubility

Solubility studies are essential for formulation development, helping to identify suitable solvents and excipients.[13]

Apparatus and Materials:

  • Small test tubes

  • Vortex mixer or sonicator

  • Graduated pipettes

  • This compound sample

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether)

Procedure:

  • Place a precisely measured amount of the solvent (e.g., 1.0 mL) into a small test tube.

  • Add a small, known quantity of this compound (e.g., 25 mg or 0.05 mL) to the test tube.[14]

  • Vigorously shake or vortex the mixture for 1-2 minutes to facilitate dissolution.[14][15]

  • Visually inspect the solution. If it is clear with no visible particles or cloudiness, the compound is considered dissolved.[15]

  • If the compound has not dissolved, the mixture can be gently warmed (e.g., to 37°C) or sonicated for a short period to aid solubilization.[15]

  • If the compound dissolves, continue adding small, pre-weighed increments of the solute to the same tube, mixing thoroughly after each addition, until saturation is reached (i.e., solid material remains undissolved).

  • The solubility can then be expressed quantitatively (e.g., in mg/mL or g/L). For qualitative assessment, terms like "soluble," "sparingly soluble," or "insoluble" can be used based on the amount dissolved.[14]

Applications in Research and Drug Development

The physicochemical properties of this compound make it a valuable compound in the pharmaceutical industry.

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds, including derivatives of polymyxin and impurities of carisoprodol.[1]

  • Drug Formulation: Its characteristics as a solvent and stabilizer are being explored for use in drug formulations. It has the potential to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), which is a critical factor for their therapeutic efficacy.[1][2]

  • Chiral Synthesis: The stereochemistry of this compound allows for its use in the development of chiral pharmaceuticals, enabling targeted interactions with biological systems.[1]

Safety and Handling

While detailed toxicological data is limited, standard laboratory safety precautions should be observed when handling this compound.

  • Handle in a well-ventilated area.[16]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.[17] In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place away from ignition sources, typically in a refrigerator or freezer as recommended.[4][5][16]

Conclusion

This compound is a versatile diol with a distinct set of physicochemical properties governed by its molecular structure. Its capacity for hydrogen bonding, moderate polarity, and high boiling point make it suitable for various applications, particularly as an intermediate and formulation excipient in the pharmaceutical sector. A thorough understanding of its properties, facilitated by standardized experimental protocols, is essential for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to (2S)-2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2S)-2-methylpentane-1,3-diol, a chiral organic compound with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed information on its chemical identity, properties, and a conceptual framework for its analysis.

Chemical Identity and Structure

(2S)-2-methylpentane-1,3-diol is a specific stereoisomer of 2-methylpentane-1,3-diol. The "(2S)" designation in its IUPAC name specifies the stereochemical configuration at the chiral center located at the second carbon atom of the pentane chain.

IUPAC Name: (2S)-2-methylpentane-1,3-diol[1]

SMILES String: CCC(--INVALID-LINK--CO)O[1]

This structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The stereochemistry at the second carbon is of the 'S' configuration.

Physicochemical Properties

A summary of the key quantitative data for (2S)-2-methylpentane-1,3-diol is presented in the table below. These properties are crucial for its application in synthesis and formulation development.

PropertyValueSource
Molecular Formula C6H14O2PubChem[1]
Molecular Weight 118.17 g/mol PubChem[1][2][3]
InChI Key SPXWGAHNKXLXAP-ZBHICJROSA-NPubChem[1]
CAS Number 149-31-5 (for racemate)Benchchem[4], ESSLAB[5]

Conceptual Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S)-2-methylpentane-1,3-diol are extensive. Below is a conceptual outline of a typical workflow for its characterization, which would be detailed further in a laboratory setting.

1. Synthesis: The synthesis of a specific stereoisomer like (2S)-2-methylpentane-1,3-diol often involves asymmetric synthesis techniques. A common approach would be the stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent, such as a borane reagent with a chiral ligand.

2. Purification: Post-synthesis, the crude product would be purified. A standard method for a diol of this nature is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting materials and byproducts.

3. Structural and Stereochemical Verification: The identity and stereochemical purity of the final compound would be confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the (2S)-isomer by separating it from its (2R)-enantiomer.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chiral compound such as (2S)-2-methylpentane-1,3-diol.

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Final Product A Asymmetric Synthesis B Workup and Extraction A->B C Purification (Chromatography) B->C D Structural Verification (NMR, MS) C->D E Purity and Stereochemistry (Chiral HPLC) D->E F Qualified (2S)-2-methylpentane-1,3-diol E->F

A conceptual workflow for the synthesis and characterization of a chiral compound.

References

Molecular formula and weight of 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylpentane-1,3-diol, a branched aliphatic diol with significant applications in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a detailed experimental protocol for its stereoselective synthesis, and explores its current and potential applications, particularly in drug development. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound (CAS No: 149-31-5) is a colorless to pale yellow liquid.[1] Its molecular formula is C₆H₁₄O₂, with a molecular weight of 118.17 g/mol .[1][2][3][4] The presence of two hydroxyl groups in its structure allows for hydrogen bonding, contributing to its moderate polarity and solubility in polar organic solvents such as acetone and diethyl ether.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₄O₂[1][2][3][5]
Molecular Weight 118.17 g/mol [1][2][3][4]
CAS Number 149-31-5[1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~212°C[1]
Polarity Moderate[1]
Solubility Soluble in polar solvents (e.g., acetone, diethyl ether)[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, including stereoselective enzymatic reactions. A common approach involves the asymmetric reduction of a precursor ketone. Below is a detailed protocol for the biocatalytic reduction of 2-methyl-3-pentanone.

Protocol: Asymmetric Biocatalytic Reduction of 2-Methyl-3-pentanone

This protocol describes the enantioselective synthesis of (2S,3S)-2-methylpentane-1,3-diol using a ketoreductase (KRED) enzyme.

Materials:

  • 2-methyl-3-pentanone

  • Ketoreductase (KRED) from Lactobacillus fermentum

  • NADPH or NADH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Phosphate buffer (pH 6.5-7.5)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzyme Immobilization: The KRED enzyme is immobilized on a solid support, such as silica or a polymer, to enhance its stability and facilitate recovery.

  • Reaction Setup: In a temperature-controlled reactor, the immobilized KRED, NADPH or NADH cofactor, and GDH are suspended in the phosphate buffer.

  • Substrate Addition: 2-methyl-3-pentanone and glucose are added to the reaction mixture. The typical reaction temperature is maintained between 30-37°C.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone to the diol.

  • Workup: Once the reaction is complete, the immobilized enzyme is removed by filtration. The aqueous phase is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the highly pure (2S,3S)-2-methylpentane-1,3-diol.

Expected Outcome: This method typically achieves high yields (90-95%) and excellent enantiomeric excess (>99% ee).

Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.

SynthesisWorkflow Start Start: 2-Methyl-3-pentanone & Reagents Reaction Biocatalytic Reduction - Immobilized KRED - Cofactor (NADPH/NADH) - Cofactor Regeneration (GDH, Glucose) - Phosphate Buffer (pH 6.5-7.5) - 30-37°C Start->Reaction Add to Reactor Filtration Filtration (Remove Immobilized Enzyme) Reaction->Filtration Reaction Mixture Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Filtration->Extraction Aqueous Filtrate Drying Drying of Organic Phase (Anhydrous MgSO4) Extraction->Drying Organic Phase Evaporation Solvent Evaporation Drying->Evaporation Dried Organic Phase Purification Column Chromatography (Silica Gel) Evaporation->Purification Crude Product End End Product: (2S,3S)-2-Methylpentane-1,3-diol Purification->End Purified Product

Caption: Biocatalytic synthesis of this compound workflow.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, including impurities of the muscle relaxant carisoprodol and derivatives of polymyxin antibiotics.[1]

  • Chiral Synthesis: The stereocenters in this compound make it a valuable chiral precursor for the synthesis of complex, stereospecific molecules. Its stereochemistry allows for targeted interactions with biological systems, a crucial aspect of modern drug design.

  • Chemical Synthesis: Beyond pharmaceuticals, it is a precursor for the synthesis of acetals, which are used as protecting groups or intermediates in a variety of organic transformations.[1]

Conclusion

This compound is a valuable chemical compound with established and emerging applications. Its unique structural features and the availability of stereoselective synthetic routes make it a significant tool for researchers and professionals in drug development and chemical synthesis. The detailed protocol and workflow provided in this guide offer a practical resource for the laboratory-scale synthesis of this important diol.

References

The Biological Activity of 2-Methylpentane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentane-1,3-diol is a small, branched-chain diol with significant potential in pharmaceutical and cosmetic formulations. While direct research into its specific biological activities is limited, its structural similarity to other well-characterized alkanediols suggests a primary role as a skin penetration enhancer. This technical guide synthesizes the available information on this compound and its isomers, providing a comprehensive overview of its likely physicochemical properties, its role in enhancing the dermal absorption of active pharmaceutical ingredients (APIs), and its toxicological profile. This document also presents detailed experimental protocols for evaluating its efficacy as a penetration enhancer and visualizes the proposed mechanisms and workflows.

Introduction

This compound (C6H14O2) is a colorless, viscous liquid with two hydroxyl groups, making it a diol.[1] Its molecular structure, featuring a five-carbon chain with a methyl group at the second position and hydroxyl groups at the first and third positions, imparts amphiphilic properties.[1] This allows it to interact with both hydrophilic and lipophilic environments, a key characteristic for its function as a solvent and a component in formulations. In the context of drug development, its primary interest lies in its potential to modulate the barrier function of the skin, thereby facilitating the delivery of therapeutic agents to and through the skin.

Physicochemical Properties

The physicochemical properties of this compound are crucial to understanding its biological interactions. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC6H14O2[1][2][3][4]
Molecular Weight118.17 g/mol [1][2][3][4]
IUPAC NameThis compound[4]
CAS Number149-31-5[1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point~212 °C[1]
SolubilitySoluble in polar solvents (e.g., acetone, diethyl ether)[1]

Biological Activity: Skin Penetration Enhancement

Proposed Mechanism of Action

The primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis, which consists of corneocytes embedded in a lipid-rich matrix. Alkanediols are believed to enhance skin penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The amphiphilic nature of this compound allows it to insert into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the lipid packing, increasing their fluidity and creating pathways for drug molecules to permeate.

  • Interaction with Keratin: The hydroxyl groups of the diol can form hydrogen bonds with the keratin filaments within the corneocytes, potentially altering their conformation and increasing the permeability of the cells themselves.

  • Increased Drug Solubility: this compound can act as a co-solvent in topical formulations, increasing the solubility of the active pharmaceutical ingredient (API) in the vehicle. This increases the thermodynamic activity of the drug, providing a greater driving force for its partitioning into the skin.

Diagram: Proposed Mechanism of Skin Penetration Enhancement

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis API API Lipid Bilayer Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) API->Lipid Bilayer Partitioning 2MPD This compound Corneocytes Corneocyte (Keratin) 2MPD->Corneocytes Interaction with Keratin 2MPD->Lipid Bilayer Insertion & Disruption Viable_Epidermis Viable Epidermis Lipid Bilayer->Viable_Epidermis Enhanced Permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Quantitative Data from Related Alkanediols

To provide an indication of the potential efficacy of this compound as a penetration enhancer, the following tables summarize quantitative data from studies on related alkanediols.

Table 2: Effect of Alkanediols on the Skin Penetration of Triamcinolone Acetonide [5]

Alkanediol (5% in formulation)Total Penetration (µg/cm²)Enhancement Ratio vs. Control
Control (No Alkanediol)1.2 ± 0.31.0
2-Methyl-2,4-pentanediol2.1 ± 0.51.75
1,2-Pentanediol3.5 ± 0.82.92
1,2-Hexanediol2.8 ± 0.62.33
1,2-Octanediol4.1 ± 0.93.42

Table 3: Comparative Penetration Enhancement of Dihydroavenanthramide D [6]

FormulationDrug Penetrated into Viable Skin after 300 min (% of applied dose)
Hydrophilic Cream (Control)12%
Hydrophilic Cream with 2% Butylene Glycol/Pentylene Glycol Mixture41%

Note: The data presented in these tables are for related compounds and should be considered as indicative of the potential activity of this compound.

Experimental Protocols

The following section provides a detailed protocol for assessing the in vitro skin penetration of an API using this compound as a penetration enhancer. The standard method for this evaluation is the Franz diffusion cell assay.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption of a model API from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation of API with and without this compound

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath with circulator

  • High-performance liquid chromatography (HPLC) system

  • Syringes and needles

  • Parafilm

Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor compartment of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment.

    • Mount the skin section on the Franz cell with the stratum corneum side facing the donor compartment.

    • Clamp the donor and receptor compartments together securely.

    • Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

    • Start the magnetic stirrer in the receptor compartment.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (with or without this compound) evenly onto the surface of the skin in the donor compartment.

    • Cover the donor compartment with parafilm to prevent evaporation.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of skin (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the formulation containing this compound compared to the control formulation.

Diagram: Experimental Workflow for Franz Diffusion Cell Assay

G Start Start Skin_Prep Skin Preparation (Thawing, Cutting, Cleaning) Start->Skin_Prep Cell_Assembly Franz Cell Assembly (Filling, Mounting Skin) Skin_Prep->Cell_Assembly Equilibration Equilibration in Water Bath (37°C) Cell_Assembly->Equilibration Dosing Application of Formulation to Donor Compartment Equilibration->Dosing Sampling Sampling from Receptor Compartment at Time Intervals Dosing->Sampling Time Course HPLC_Analysis HPLC Analysis of Samples Sampling->HPLC_Analysis Data_Analysis Data Analysis (Flux, Permeability, Enhancement Ratio) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

Toxicological Profile

Direct toxicological data for this compound is scarce. However, safety assessments of other small alkanediols used in cosmetics suggest a low potential for toxicity. For instance, a safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that several alkane diols are safe for use in cosmetics. Generally, these compounds are considered to have low acute oral and dermal toxicity and are not expected to be genotoxic or carcinogenic. Skin irritation and sensitization potential are generally low, though this can be formulation-dependent.

Other Potential Biological Activities

While the primary application of this compound is as a penetration enhancer, its chemical structure suggests other potential biological interactions that warrant further investigation.

  • Antimicrobial Activity: Some diols, such as pentane-1,5-diol, have demonstrated antimicrobial properties.[7] The mechanism is thought to involve the disruption of microbial cell membranes.[7] Given its amphiphilic nature, this compound may also exhibit similar activity.

  • Interaction with Biological Macromolecules: The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This could enable it to interact with the active sites of enzymes or the binding pockets of receptors, potentially modulating their activity. However, no specific interactions have been reported to date.

Conclusion

This compound is a promising excipient for topical and transdermal drug delivery due to its likely ability to enhance the penetration of active pharmaceutical ingredients through the skin. While direct biological data for this specific molecule is limited, a comprehensive understanding of its function can be inferred from studies on structurally related alkanediols. Its proposed mechanism of action involves the disruption of the stratum corneum lipids, thereby reducing the barrier function of the skin. Further research is warranted to quantify its penetration-enhancing effects for various APIs and to explore other potential biological activities. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the formulation of safe and effective next-generation dermal therapies.

References

Spectroscopic Profile of 2-methylpentane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylpentane-1,3-diol (CAS No: 149-31-5, Molecular Formula: C₆H₁₄O₂). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

An experimental mass spectrum is available for this compound in the NIST WebBook database[1]. The primary fragmentation patterns are consistent with those of aliphatic alcohols, involving α-cleavage and dehydration.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
101[M - H₂O + H]⁺Dehydration
87[M - CH₃]⁺α-cleavage
73[M - C₂H₅]⁺α-cleavage
59[CH(OH)CH₂OH]⁺Cleavage at C2-C3 bond
45[CH₂OH]⁺Cleavage at C1-C2 bond

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum. Chemical shifts (δ) are estimated based on the analysis of similar structures and standard chemical shift tables. Coupling constants (J) are typical values.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H on C1 (-CH₂OH)3.6 - 3.8Multiplet-2H
H on C2 (-CH(CH₃)-)1.8 - 2.0Multiplet-1H
H on C3 (-CH(OH)-)3.9 - 4.1Multiplet-1H
H on C4 (-CH₂-)1.3 - 1.5Multiplet-2H
H on C5 (-CH₃)0.9 - 1.0Triplet~7.03H
H on C2-CH₃0.9 - 1.1Doublet~7.03H
-OH protons1.5 - 3.0Broad Singlet-2H

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum based on established chemical shift ranges for aliphatic alcohols and alkanes.

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CH₂OH)~65-70
C2 (-CH(CH₃)-)~40-45
C3 (-CH(OH)-)~70-75
C4 (-CH₂-)~25-30
C5 (-CH₃)~10-15
C2-CH₃~15-20

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Predicted absorption bands based on characteristic vibrational frequencies of functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3600-3200O-HStretching (Hydrogen-bonded)Strong, Broad
2960-2850C-H (sp³)StretchingStrong
1470-1450C-HBending (Scissoring)Medium
1380-1370C-HBending (Rocking)Medium
1150-1050C-OStretchingStrong

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid diol such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

    • Ensure complete coverage of the crystal surface.

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

    • Compare the obtained spectrum with library spectra (e.g., NIST database) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Sample Neat Liquid (for IR) Sample->Neat_Sample Dilution Dilute in Volatile Solvent (for GC-MS) Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer (ATR) Neat_Sample->IR GCMS GC-MS System Dilution->GCMS NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis.

References

Solubility of 2-Methylpentane-1,3-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-methylpentane-1,3-diol in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents available qualitative information, a general experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound

This compound is a branched aliphatic diol with the chemical formula C₆H₁₄O₂.[1] Its structure, featuring two hydroxyl groups, imparts a degree of polarity that influences its solubility in various solvents. This compound and its isomers, such as 2-methyl-2,4-pentanediol (commonly known as hexylene glycol), are utilized in various industrial and pharmaceutical applications, including as intermediates in chemical synthesis.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

It is important to distinguish this compound from its more commercially common isomer, 2-methyl-2,4-pentanediol. While both are diols of methylpentane, the different positions of the hydroxyl groups result in distinct physicochemical properties, including solubility.

Solubility Profile of this compound

Current literature provides limited quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative assessments indicate its solubility in certain polar organic solvents.

Qualitative Solubility Data

Solvent ClassSpecific SolventsSolubility
KetonesAcetoneSoluble[1]
EthersDiethyl EtherSoluble[1]
AlkanesIsooctaneSoluble (as a 1000 µg/mL solution)[2]

The presence of two hydroxyl groups allows this compound to engage in hydrogen bonding, which generally favors its solubility in polar solvents.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol based on the widely used shake-flask method, which is suitable for determining the solubility of diols in organic solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Stoppered glass flasks or vials

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a stoppered flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the flasks in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved.[3] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the flasks to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each flask using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

  • Filtration: Immediately filter the sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solute. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

    • Chromatographic Method (GC/HPLC): Dilute the filtered solution with a known volume of the solvent and analyze the concentration of this compound using a pre-calibrated GC or HPLC instrument.

  • Data Reporting: Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solute and Solvent B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Allow Undissolved Solute to Settle C->D E Withdraw and Filter Supernatant D->E F Quantify Solute Concentration (e.g., Gravimetric, GC, HPLC) E->F G Determine Solubility F->G

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylpentane-1,3-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stereoisomers of 2-methylpentane-1,3-diol, a chiral molecule of interest in organic synthesis and as a potential building block in pharmaceutical development. Due to the presence of two stereocenters at positions 2 and 3, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, forming a racemic mixture, while the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. Each pair of diastereomers ((2R,3R)/(2R,3S), (2S,3S)/(2S,3R), etc.) possesses distinct physical and chemical properties, which are critical for their application in stereospecific synthesis and drug design.

Physicochemical Properties

The stereochemical configuration of this compound significantly influences its physical properties. While experimental data for all four isolated stereoisomers is not extensively available in the public domain, computed properties provide valuable estimates for researchers.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
IUPAC Name (2R,3R)-2-methylpentane-1,3-diol(2S,3S)-2-methylpentane-1,3-diol(2R,3S)-2-methylpentane-1,3-diol(2S,3R)-2-methylpentane-1,3-diol
Molecular Formula C₆H₁₄O₂C₆H₁₄O₂C₆H₁₄O₂C₆H₁₄O₂
Molecular Weight ( g/mol ) 118.17118.17118.17118.17
Boiling Point (°C) ~212 (for the mixture)[1]~212 (for the mixture)[1]~212 (for the mixture)[1]~212 (for the mixture)[1]
Computed XLogP3-AA 0.6[2]Not available0.6[2]Not available
Computed Hydrogen Bond Donor Count 2[3]Not available2[2]Not available
Computed Hydrogen Bond Acceptor Count 2[3]Not available2[2]Not available
Computed Rotatable Bond Count 2[3]Not available2[2]Not available
Computed Exact Mass 118.099379685[3]Not available118.099379685[2]Not available
Computed Topological Polar Surface Area (Ų) 40.5[3]Not available40.5[2]Not available

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of 1,3-diols is a well-established field in organic chemistry, offering several strategies to obtain the desired stereoisomers of this compound. These methods can be broadly categorized into substrate-controlled and catalyst-controlled reactions.[4]

General Synthetic Workflow

A common approach to synthesize chiral 1,3-diols involves a two-step process: an asymmetric aldol reaction to create the β-hydroxy ketone intermediate with controlled stereochemistry, followed by a diastereoselective reduction of the ketone.

Synthetic Workflow Propanal Propanal AldolAddition Asymmetric Aldol Addition Propanal->AldolAddition Acetone Acetone Acetone->AldolAddition HydroxyKetone Chiral β-Hydroxy Ketone (3-hydroxy-2-methylpentan-4-one) AldolAddition->HydroxyKetone Proline-derived organocatalyst Reduction Diastereoselective Reduction HydroxyKetone->Reduction e.g., NaBH4, CBS reagent Diol This compound (Diastereomeric Mixture) Reduction->Diol Separation Chromatographic Separation Diol->Separation Isomers Pure Stereoisomers Separation->Isomers Drug Development Logic cluster_synthesis Asymmetric Synthesis cluster_bioactivity Biological Evaluation Stereoisomer Specific Stereoisomer of This compound Synthesis Multi-step Synthesis Stereoisomer->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Interaction Stereospecific Interaction API->Interaction Target Chiral Biological Target (e.g., Enzyme, Receptor) Target->Interaction Activity Desired Biological Activity (Therapeutic Effect) Interaction->Activity SideEffects Off-Target Effects/ Toxicity Interaction->SideEffects DrugCandidate Lead Drug Candidate Activity->DrugCandidate Optimization Lead Optimization SideEffects->Optimization

References

Navigating the Safe Handling of 2-Methylpentane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-methylpentane-1,3-diol (CAS No: 149-31-5), a versatile diol used in various industrial and pharmaceutical applications. Adherence to these guidelines is crucial to ensure a safe laboratory and manufacturing environment.

Section 1: Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It is crucial to avoid direct contact with the substance.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H302: Harmful if swallowed.[2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets and should be strictly followed.[1][2][3][4][5] Key precautions include washing skin thoroughly after handling and wearing appropriate protective equipment.[4][5]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C6H14O2[2][6][7][8]
Molecular Weight 118.17 g/mol [6][7][8]
Appearance Liquid[2]
CAS Number 149-31-5[2][6]

Section 3: Exposure Controls and Personal Protection

Establishing a safe working environment when handling this compound requires the implementation of appropriate exposure controls and the use of personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[1][9][10] Local exhaust ventilation or process enclosures should be used to control airborne levels.[10] Facilities should be equipped with an eyewash station and a safety shower.[10][11]

Personal Protective Equipment (PPE)
PPE TypeSpecificationSource
Eye/Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][9][10][11][12]
Skin Protection Wear appropriate protective gloves (e.g., light-weight rubber gloves) and clothing to prevent skin exposure. Chemical protection gloves tested according to EN 374 are suitable.[1][4][9][10][11][12]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][10][11]

Section 4: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Handling
  • Avoid contact with skin, eyes, and clothing.[10][12]

  • Do not breathe vapor or spray.[12]

  • Wash hands thoroughly after handling and before breaks.[1][10][12]

  • Keep away from food, drink, and animal feedingstuffs.[1][12]

  • Use non-sparking tools and take measures to prevent static discharges.[4][9]

  • Ground and bond containers when transferring material.[4][10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

  • Keep away from sources of ignition, heat, sparks, and open flames.[3][4][10]

  • Store in an approved flame-proof area.[9]

  • Recommended storage temperature is between 2-8°C in a refrigerator or freezer under -20°C for long-term storage.[2][6]

Section 5: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel and the environment.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1. ventilate Ensure Adequate Ventilation evacuate->ventilate 2. ignition Remove Ignition Sources ventilate->ignition 3. ppe Don Appropriate PPE ignition->ppe 4. contain Contain Spill with Inert Material (e.g., sand, earth) ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect into Suitable Container for Disposal absorb->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Dispose of Waste According to Local Regulations clean->dispose decontaminate Decontaminate or Dispose of Contaminated Clothing and Equipment dispose->decontaminate report Report the Incident decontaminate->report end Spill Managed report->end

Caption: Workflow for handling a chemical spill of this compound.

Section 6: Toxicological Information

While comprehensive toxicological data is not fully available, existing information indicates the following:

EndpointResultSource
Acute Toxicity Shall not be classified as acutely toxic.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization Shall not be classified as a respiratory or skin sensitizer.[1]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.[1]
Carcinogenicity Shall not be classified as carcinogenic. Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1][10]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[1]
STOT-Single Exposure Shall not be classified as a specific target organ toxicant (single exposure).[1]
STOT-Repeated Exposure Shall not be classified as a specific target organ toxicant (repeated exposure).[1]
Aspiration Hazard Shall not be classified as presenting an aspiration hazard.[1]

Section 7: First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][5]

  • Skin Contact: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting.[4][9] Immediately call a POISON CENTER or doctor.[4][9]

Section 8: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][10]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[4][10] Containers may explode in the heat of a fire.[4][10]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4][10]

Section 9: Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound, such as those for skin and eye irritation studies, are typically developed and executed by specialized toxicology laboratories and are not publicly available in safety data sheets. These studies are conducted under controlled conditions following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, it is recommended to consult specialized toxicological literature or contract a certified testing facility.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always refer to the SDS for the most current and detailed information before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Methylpentane-1,3-diol in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,3-diol is a branched aliphatic diol that holds promise as a versatile building block in the synthesis of polymers with tailored properties. Its unique structure, featuring a methyl branch and two hydroxyl groups at the 1 and 3 positions, can significantly influence the thermal and mechanical characteristics of polyesters and polyurethanes. These properties make it a person of interest for applications ranging from advanced coatings and elastomers to biodegradable polymers for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into polymer formulations. The information is curated for researchers and professionals in polymer science and drug development, offering insights into the potential effects of this diol on polymer properties and providing a foundation for experimental design.

Impact of this compound on Polymer Properties

The introduction of a methyl branch via this compound into a polymer backbone can disrupt chain packing and reduce crystallinity.[1][2] This structural modification generally leads to the formation of amorphous polymers. The increased chain length of the pentane backbone, compared to shorter diols, can further enhance flexibility.

Data Presentation: Predicted Effects on Polymer Properties

The following table summarizes the anticipated effects of incorporating this compound into polyester and polyurethane formulations, based on established principles of polymer chemistry and data from analogous branched diols.[1][3][4]

PropertyExpected Effect of Incorporating this compoundRationale
Glass Transition Temperature (Tg) IncreaseThe methyl side group restricts chain rotation, leading to a higher temperature required for the transition from a glassy to a rubbery state.[1][5]
Crystallinity DecreaseThe branched structure disrupts the regular packing of polymer chains, favoring an amorphous morphology.[3]
Tensile Strength DecreaseReduced crystallinity and intermolecular forces in the amorphous state typically lead to lower tensile strength.[2]
Elongation at Break IncreaseThe increased free volume and chain flexibility due to the methyl branch and longer carbon backbone can allow for greater elongation before failure.[6]
Flexibility IncreaseThe disruption of crystalline domains and the inherent flexibility of the pentane backbone contribute to increased overall flexibility.
Biodegradability Potentially EnhancedThe introduction of methyl branches can create more sites for enzymatic or hydrolytic attack, potentially accelerating biodegradation in certain environments.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyurethanes incorporating this compound. These are model protocols and may require optimization based on the specific co-monomers and desired final polymer characteristics.

Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester, Poly(2-methylpentyl succinate), a hypothetical polymer based on protocols for similar aliphatic polyesters.[3][4]

Materials:

  • This compound

  • Succinic acid

  • Titanium (IV) isopropoxide (catalyst)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging: In a clean, dry three-neck round-bottom flask, combine this compound and succinic acid in a 1.1:1 molar ratio.

  • Catalyst Addition: Add titanium (IV) isopropoxide catalyst at a concentration of 0.1 mol% relative to the succinic acid.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation head. Purge the system with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.

  • Esterification: Heat the reaction mixture to 180°C under a gentle stream of nitrogen. Water will begin to distill off as a byproduct of the esterification reaction. Continue this step for approximately 4-6 hours, or until the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 200°C and slowly apply a vacuum (reducing the pressure to below 1 mmHg over 30 minutes). This step removes the excess diol and drives the polymerization to a higher molecular weight.

  • Reaction Monitoring: Continue the reaction under vacuum at 200°C for 6-8 hours. The viscosity of the reaction mixture will noticeably increase.

  • Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polyester will be a viscous liquid or a solid.

  • Purification: Dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Polyurethane Synthesis using this compound as a Chain Extender

This protocol outlines the synthesis of a polyurethane elastomer where this compound acts as a chain extender, based on general procedures for polyurethane synthesis.[7][8]

Materials:

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • Dry toluene

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Prepolymer Synthesis:

    • Dry the poly(caprolactone) diol under vacuum at 80°C for 4 hours.

    • In a three-neck flask under a nitrogen atmosphere, melt the dried PCL diol at 80°C.

    • Add MDI to the molten PCL diol with stirring, maintaining a 2:1 molar ratio of NCO to OH groups.

    • Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

    • Maintain the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the this compound in dry toluene. The amount should be calculated to react with the remaining isocyanate groups of the prepolymer (a 1:1 molar ratio of remaining NCO to OH groups from the chain extender).

    • Slowly add the this compound solution to the prepolymer with vigorous stirring.

    • An increase in viscosity will be observed. Continue stirring for 1-2 hours at 80°C.

  • Casting and Curing:

    • Pour the resulting polyurethane solution into a non-stick mold.

    • Evaporate the toluene in a ventilated oven at 60°C.

    • Cure the polyurethane film in an oven at 100°C for 12-24 hours.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in polymer formulations.

Polymer_Property_Influence cluster_properties Impact on Polymer Properties Diol This compound Structure Branched Structure (Methyl Group) Diol->Structure ChainLength Longer Carbon Backbone (Pentane) Diol->ChainLength Tg Increased Tg Structure->Tg Restricts Chain Rotation Crystallinity Decreased Crystallinity Structure->Crystallinity Disrupts Packing Biodegradability Potentially Enhanced Biodegradability Structure->Biodegradability Flexibility Increased Flexibility ChainLength->Flexibility TensileStrength Decreased Tensile Strength Crystallinity->TensileStrength Elongation Increased Elongation Flexibility->Elongation

Caption: Influence of this compound structure on polymer properties.

Polyester_Synthesis_Workflow start Start step1 Monomer Charging This compound + Dicarboxylic Acid + Catalyst start->step1 step2 Esterification Heat to 180°C under N2 Remove H2O step1->step2 step3 Polycondensation Heat to 200°C under vacuum Remove excess diol step2->step3 step4 Polymer Isolation & Purification Cool, dissolve, precipitate step3->step4 end End: Purified Polyester step4->end

Caption: Workflow for polyester synthesis using this compound.

Drug_Delivery_Logic Diol This compound BiodegradablePolyester Synthesis of Biodegradable Polyester Diol->BiodegradablePolyester Properties Amorphous Nature Tunable Tg Enhanced Flexibility BiodegradablePolyester->Properties DrugEncapsulation Drug Encapsulation (e.g., Nanoparticles, Microspheres) Properties->DrugEncapsulation ControlledRelease Controlled Drug Release DrugEncapsulation->ControlledRelease

Caption: Logic for using this compound in drug delivery systems.

Applications in Drug Development

The use of this compound in biodegradable polyesters presents an attractive avenue for drug delivery applications. The resulting amorphous polymers can offer advantages for encapsulating therapeutic agents, potentially leading to more uniform drug distribution within the polymer matrix compared to semi-crystalline polymers.

The tailored degradability of polyesters synthesized with this diol could allow for the design of controlled-release formulations. The rate of drug release can be modulated by adjusting the copolymer composition and molecular weight. For instance, copolymerizing this compound with other diols and dicarboxylic acids can fine-tune the polymer's hydrophilicity and degradation profile to achieve desired release kinetics for specific drugs. The synthesis of biodegradable thermoplastic elastomers using a similar branched diol, 2-methyl-1,3-propanediol, highlights the potential for creating flexible and resilient drug delivery systems.[3] These could be suitable for applications requiring mechanical integrity, such as implantable devices or flexible patches.

Conclusion

This compound is a promising monomer for the development of advanced polymer formulations. Its branched structure offers a means to systematically modify the thermal and mechanical properties of polyesters and polyurethanes. For researchers in drug development, the potential to create amorphous, biodegradable polymers with tunable properties opens up new possibilities for designing innovative controlled-release drug delivery systems. The provided protocols and data serve as a foundational guide for exploring the full potential of this versatile diol. Further research is warranted to fully elucidate the structure-property relationships and to explore its application in specific drug delivery contexts.

References

Application of 2-Methylpentane-1,3-diol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentane-1,3-diol (MPD), a branched-chain aliphatic diol, presents potential utility in pharmaceutical formulations, primarily as a penetration enhancer for topical and transdermal drug delivery systems and as a solvent for poorly soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, stemming from the presence of two hydroxyl groups and a hydrocarbon backbone, suggests it may effectively interact with the stratum corneum to facilitate drug permeation. This document provides detailed application notes and generalized experimental protocols for investigating the use of this compound in drug delivery research. Due to a notable lack of specific published data on its use, this guide serves as a foundational framework for researchers to design and execute studies to explore its efficacy and mechanisms of action.

Introduction

This compound (CAS No: 149-31-5) is a colorless to pale yellow liquid with a molecular formula of C6H14O2.[1] Its chemical structure, featuring two hydroxyl groups, allows for hydrogen bonding, which is a key attribute for its function as a solvent and stabilizer.[1] While its primary applications have been in chemical synthesis as a chiral building block and intermediate, preliminary research suggests its potential as a penetration enhancer in topical drug formulations, reportedly increasing drug retention within skin layers.[1] This document outlines potential applications and provides standardized protocols to evaluate this compound in drug delivery systems.

Potential Applications in Drug Delivery

Penetration Enhancer for Topical and Transdermal Delivery

Diols are known to enhance the percutaneous absorption of drugs by acting as solvents and humectants, and by disrupting the highly ordered lipid structure of the stratum corneum. This compound's structural similarity to other known diol penetration enhancers suggests it may function through similar mechanisms.

Proposed Mechanism of Action: The precise mechanism for this compound is not well-documented. However, based on the function of similar diols, it is hypothesized to:

  • Increase the solubility of the drug within the formulation and the stratum corneum.

  • Temporarily disrupt the intercellular lipid lamellae of the stratum corneum, creating a more permeable barrier.

  • Act as a co-solvent to improve the partitioning of the drug from the vehicle into the skin.

Solvent/Co-solvent for Poorly Soluble Drugs

The diol functionality of this compound imparts polarity, enabling it to act as a solvent or co-solvent for a range of APIs, potentially enhancing the solubility of poorly water-soluble drugs in topical and other formulations.[1]

Quantitative Data Presentation

To facilitate the systematic evaluation of this compound, all quantitative data from experimental studies should be meticulously recorded and presented in a structured format. The following tables provide templates for organizing key experimental results.

Table 1: Solubility Enhancement of a Model Drug in Formulations Containing this compound

Formulation IDThis compound Concentration (% w/w)Other ExcipientsModel Drug Solubility (mg/mL) at 25°CFold Increase in Solubility
F1 (Control)0Vehicle baseData1.0
F25Vehicle baseDataData
F310Vehicle baseDataData
F415Vehicle baseDataData

Table 2: In Vitro Skin Permeation Parameters of a Model Drug with this compound as a Penetration Enhancer

Formulation IDThis compound Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)Lag Time (h)
F1 (Control)0DataData1.0Data
F25DataDataDataData
F310DataDataDataData
F415DataDataDataData

Enhancement Ratio (ER) = Jss of test formulation / Jss of control formulation

Experimental Protocols

The following are generalized protocols that can be adapted for the specific evaluation of this compound in drug delivery systems.

Protocol for Evaluating Solubility Enhancement

Objective: To determine the effect of this compound on the solubility of a poorly soluble drug.

Materials:

  • This compound

  • Model poorly soluble drug

  • Vehicle components (e.g., propylene glycol, ethanol, water)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of vehicle systems with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% w/w).

  • Add an excess amount of the model drug to a known volume of each vehicle system in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved drug in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of the drug in each vehicle system and determine the fold increase in solubility compared to the control (0% this compound).

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the percutaneous absorption of a model drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, pig)

  • Topical formulation of the model drug with and without this compound

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Magnetic stir bars

  • Water bath with circulator

  • Syringes and needles for sampling

  • HPLC system for drug quantification

Methodology:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the skin for 30-60 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the Franz cells. Analyze the drug content in the receptor solution samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

  • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

Visualizations

Workflow for Evaluating a Potential Penetration Enhancer

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Mechanistic Insights & Safety A Select Model Drug and Vehicle B Prepare Formulations with Varying Concentrations of this compound A->B C Characterize Formulations (pH, viscosity, drug content) B->C E In Vitro Skin Permeation Studies (Franz Cells) C->E D Solubility Studies D->E F Data Analysis (Flux, Kp, ER) E->F G Skin Integrity Studies (TEWL) F->G H Histological Examination of Skin G->H I In Vitro Cytotoxicity Assays H->I

Caption: Workflow for the evaluation of this compound as a penetration enhancer.

Logical Flow of a Franz Diffusion Cell Experiment

G A Prepare and Mount Skin B Equilibrate Franz Cell System A->B C Apply Topical Formulation to Donor Compartment B->C D Sample Receptor Solution at Time Intervals C->D E Analyze Drug Concentration (HPLC) D->E F Calculate Permeation Parameters E->F

Caption: Logical flow of an in vitro skin permeation study using Franz diffusion cells.

Safety Considerations

There is limited publicly available data on the safety and toxicology of this compound specifically for pharmaceutical applications. As with any new excipient, it is crucial to conduct thorough safety evaluations. Researchers should consider performing in vitro cytotoxicity assays on relevant cell lines (e.g., keratinocytes, fibroblasts) and skin irritation studies (e.g., using reconstructed human epidermis models) to assess the potential for local toxicity.

Conclusion

This compound holds theoretical promise as a functional excipient in drug delivery, particularly in the realm of topical and transdermal formulations. Its properties as a diol suggest potential as a penetration enhancer and solvent. However, the current body of scientific literature lacks specific, quantitative data to substantiate these applications. The protocols and data presentation formats provided herein are intended to serve as a guide for researchers to systematically investigate the utility of this compound and to generate the data necessary to validate its role in modern drug delivery systems. Further research is essential to elucidate its mechanisms of action, quantify its enhancement capabilities, and establish a comprehensive safety profile.

References

Application Notes and Protocols for Purity Confirmation of 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of the purity of 2-methylpentane-1,3-diol using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 1, 0.5, 0.25, 0.1, and 0.05 mg/mL.

  • Prepare the sample for analysis by accurately weighing approximately 100 mg of the this compound sample and dissolving it in 10 mL of methanol to achieve a concentration of 10 mg/mL.

b) GC-FID Instrumentation and Conditions:

ParameterValue
Column SPB-1000 (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 220 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (Concentration from calibration curve / Nominal concentration of sample solution) x 100

Data Presentation

Table 1: Calibration Data for this compound by GC-FID

Standard Concentration (mg/mL)Peak Area (arbitrary units)
11250000
0.5630000
0.25310000
0.1124000
0.0561000

Table 2: Purity Analysis of this compound Batches by GC-FID

Batch NumberNominal Concentration (mg/mL)Measured Concentration (mg/mL)Purity (%)
A-001109.9299.2
B-002109.8598.5
C-003109.9599.5

Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation start Start stock Prepare 10 mg/mL Stock Solution start->stock standards Prepare Calibration Standards (0.05-1 mg/mL) stock->standards sample Prepare 10 mg/mL Sample Solution stock->sample inject Inject into GC-FID standards->inject sample->inject acquire Acquire Chromatograms inject->acquire calibrate Construct Calibration Curve acquire->calibrate determine_conc Determine Sample Concentration acquire->determine_conc calibrate->determine_conc calculate_purity Calculate Purity (%) determine_conc->calculate_purity end End calculate_purity->end

Caption: Workflow for purity determination of this compound by GC-FID.

Purity Determination by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC with a Refractive Index Detector (RID) is a suitable method for the analysis of compounds that lack a UV chromophore, such as this compound. A Diol column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode is effective for retaining and separating such polar compounds.[2]

Experimental Protocol

a) Sample and Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in the mobile phase (Acetonitrile:Water, 90:10 v/v).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 5, 2.5, 1, 0.5, and 0.1 mg/mL.

  • Prepare the sample for analysis by accurately weighing approximately 100 mg of the this compound sample and dissolving it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC-RID Instrumentation and Conditions:

ParameterValue
Column Diol Column, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Detector Temperature 35 °C

c) Data Analysis:

  • Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the purity of the sample using the formula:

    Purity (%) = (Concentration from calibration curve / Nominal concentration of sample solution) x 100

Data Presentation

Table 3: Calibration Data for this compound by HPLC-RID

Standard Concentration (mg/mL)Peak Area (arbitrary units)
5850000
2.5420000
1170000
0.584000
0.116000

Table 4: Purity Analysis of this compound Batches by HPLC-RID

Batch NumberNominal Concentration (mg/mL)Measured Concentration (mg/mL)Purity (%)
A-001109.9099.0
B-002109.8298.2
C-003109.9399.3

Experimental Workflow

HPLC_RID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing & Purity Calculation start Start stock Prepare 10 mg/mL Stock Solution in Mobile Phase start->stock standards Prepare Calibration Standards (0.1-5 mg/mL) stock->standards sample Prepare 10 mg/mL Sample Solution & Filter stock->sample inject Inject into HPLC-RID standards->inject sample->inject acquire Acquire Chromatograms inject->acquire calibrate Construct Calibration Curve acquire->calibrate determine_conc Determine Sample Concentration acquire->determine_conc calibrate->determine_conc calculate_purity Calculate Purity (%) determine_conc->calculate_purity end End calculate_purity->end

Caption: Workflow for purity determination of this compound by HPLC-RID.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4][5] The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Experimental Protocol

a) Sample and Standard Preparation:

  • Select a suitable internal standard that has a known purity, is stable, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube to dissolve both the sample and the internal standard.

b) NMR Spectroscopy - Data Acquisition:

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 s
Temperature 298 K

c) Data Processing and Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a well-resolved signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / m_analyte) x (m_IS / MW_IS) x P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation

Table 5: Parameters for qNMR Purity Calculation of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 10.25 mg5.12 mg
Molecular Weight (MW) 118.17 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for CH proton)2.15 (for 2x CH protons)
Number of Protons (N) 12
Purity of IS (P_IS) -99.9%

Table 6: Purity Analysis of this compound Batches by qNMR

Batch NumberCalculated Purity (%)
A-00199.1
B-00298.4
C-00399.6

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Purity Calculation start Start weigh_sample Accurately Weigh Sample start->weigh_sample dissolve Dissolve in Deuterated Solvent in NMR Tube weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire_fid Acquire FID on NMR Spectrometer dissolve->acquire_fid process_fid Process FID (FT, Phasing, Baseline) acquire_fid->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate_purity Calculate Purity (%) integrate->calculate_purity end End calculate_purity->end

Caption: Workflow for purity determination of this compound by qNMR.

References

Application Notes and Protocols: 2-Methylpentane-1,3-diol as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,3-diol is a branched aliphatic diol with the molecular formula C₆H₁₄O₂.[1][2][3][4][5] Its unique branched structure and the presence of two hydroxyl groups make it a candidate for use as a plasticizer in various polymer systems.[1] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[6][7] This results in a lower glass transition temperature (Tg), decreased tensile strength, and increased elongation at break.[3][8] The hydroxyl groups in this compound can form hydrogen bonds with polar polymer chains, potentially leading to good compatibility and efficient plasticization.[1]

This document provides detailed application notes and protocols for evaluating this compound as a plasticizer in polymer films, with a focus on Polyvinyl Chloride (PVC) as a representative polar polymer. Due to the limited availability of published quantitative data specifically for this compound, illustrative data based on structurally similar short-chain branched diols (e.g., neopentyl glycol, hexanediols) is presented to demonstrate its potential effects.[9][10][11]

Mechanism of Action

The plasticizing effect of this compound is attributed to its ability to interrupt polymer-polymer chain interactions. The diol molecules position themselves between the polymer chains, increasing the free volume and allowing the chains to move more easily relative to one another. The hydroxyl groups can form hydrogen bonds with polar groups on the polymer, such as the chlorine atoms in PVC, which can enhance compatibility and the permanence of the plasticizer within the polymer matrix.

cluster_0 Rigid Polymer Matrix (Strong Intermolecular Forces) cluster_1 Flexible Polymer Matrix (Reduced Intermolecular Forces) P1 Polymer Chain P2 Polymer Chain Plasticizer This compound P3 Polymer Chain P3->Plasticizer P4 Polymer Chain Plasticizer->P4

Caption: Mechanism of Plasticization.

Illustrative Performance Data

The following tables present illustrative data on the expected performance of this compound as a plasticizer in a PVC matrix. This data is extrapolated from studies on similar short-chain diols and common plasticizers and should be confirmed by experimentation.[9][10][11]

Table 1: Effect of this compound Concentration on Thermal and Mechanical Properties of PVC Films

Plasticizer Concentration (phr*)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
085505
10654050
204832150
303525250
402018350

*phr: parts per hundred parts of resin by weight.

Table 2: Comparison of this compound with a Standard Plasticizer (DOP) in PVC (at 40 phr)

PropertyUnplasticized PVCPVC + 40 phr DOPPVC + 40 phr this compound (Expected)
Tg (°C)851520
Tensile Strength (MPa)502018
Elongation at Break (%)5300350
Flexural Modulus (GPa)3.00.80.9

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting

This protocol describes the preparation of PVC films with varying concentrations of this compound using the solvent casting method.[12][13][14]

Materials and Equipment:

  • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

  • This compound

  • Tetrahydrofuran (THF) or Cyclohexanone (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and hot plate

  • Drying oven with controlled temperature and ventilation

  • Film applicator or casting knife (optional, for uniform thickness)

  • Desiccator

Procedure:

  • Solution Preparation:

    • Calculate the required amounts of PVC resin and this compound for the desired plasticizer concentration (e.g., 10, 20, 30, 40 phr).

    • Prepare a 10-15% (w/v) solution of PVC in THF by slowly adding the PVC resin to the solvent while stirring continuously with a magnetic stirrer. Gentle heating (40-50°C) can aid dissolution.

    • Once the PVC is fully dissolved, add the calculated amount of this compound to the solution.

    • Continue stirring until a homogeneous solution is obtained.

  • Film Casting:

    • Ensure the glass substrate (petri dish or plate) is clean, dry, and level.

    • Pour a calculated volume of the polymer solution onto the glass substrate to achieve the desired film thickness (typically 0.1-0.5 mm). For uniform thickness, a film applicator can be used.

    • Cover the cast film with a watch glass or a similar object, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of bubbles and surface defects.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours.

    • Transfer the films to a vacuum oven and dry at 50-60°C for at least 48 hours, or until a constant weight is achieved, to remove any residual solvent.

  • Film Conditioning:

    • Carefully peel the dried films from the glass substrate.

    • Store the films in a desiccator for at least 48 hours before testing. Condition the samples according to the relevant testing standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours as per ASTM D882).[4][8]

cluster_workflow Film Preparation Workflow Start Start Dissolve Dissolve PVC in THF Start->Dissolve Add_Plasticizer Add this compound Dissolve->Add_Plasticizer Stir Stir to Homogenize Add_Plasticizer->Stir Cast Cast Solution on Glass Plate Stir->Cast Evaporate Slow Solvent Evaporation (24h) Cast->Evaporate Dry Vacuum Oven Drying (48h) Evaporate->Dry Peel Peel and Condition Film Dry->Peel End Film Ready for Testing Peel->End

Caption: Solvent Casting Workflow.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the glass transition temperature (Tg) of the plasticized PVC films.[15][16][17]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the conditioned PVC film.

    • Place the sample in a hermetic aluminum pan and seal it.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle is:

      • Heat from 25°C to 120°C at a rate of 10°C/min.

      • Hold at 120°C for 5 minutes.

      • Cool from 120°C to -20°C at a rate of 10°C/min.

      • Hold at -20°C for 5 minutes.

      • Heat from -20°C to 120°C at a rate of 10°C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Protocol 3: Mechanical Testing - Tensile Properties

This protocol follows the guidelines of ASTM D882 for determining the tensile properties of thin plastic films.[4][6][8][18][19]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Calipers or micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Specimen Preparation:

    • Cut rectangular test specimens from the conditioned films. According to ASTM D882, the specimen width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.[4][18]

    • Measure the width and thickness of each specimen at several points along the gauge length and use the average values.

  • Tensile Test:

    • Set the initial grip separation (e.g., 100 mm).

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the following properties:

      • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

      • Elongation at Break (%): ((Final gauge length - Initial gauge length) / Initial gauge length) x 100.

      • Modulus of Elasticity (GPa): The slope of the initial linear portion of the stress-strain curve.

Protocol 4: Mechanical Testing - Flexural Properties

This protocol is based on ASTM D790 for determining the flexural properties of plastics.[1][3][20][21][22]

Equipment:

  • Universal Testing Machine (UTM) with a three-point bending fixture

  • Calipers for specimen dimensions

Procedure:

  • Specimen Preparation:

    • Cut rectangular bar-shaped specimens from the prepared films or molded plaques. For molded plastics, typical dimensions are 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.[20]

    • Measure the width and thickness of each specimen.

  • Flexural Test:

    • Set the support span to be 16 times the specimen thickness.[20]

    • Place the specimen on the supports of the three-point bending fixture.

    • Apply a load to the center of the specimen at a specified rate.

    • Record the load and deflection until the specimen breaks or the outer fiber strain reaches 5%.

  • Data Analysis:

    • Calculate the Flexural Modulus (GPa) and Flexural Strength (MPa) according to the formulas provided in ASTM D790.

cluster_testing Property Evaluation Workflow Prepared_Film Conditioned Plasticized Film Thermal_Analysis Thermal Analysis (DSC) Prepared_Film->Thermal_Analysis Mechanical_Testing Mechanical Testing Prepared_Film->Mechanical_Testing Tg Determine Tg Thermal_Analysis->Tg Tensile_Test Tensile Test (ASTM D882) Mechanical_Testing->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Mechanical_Testing->Flexural_Test Tensile_Properties Determine Tensile Strength, Elongation, Modulus Tensile_Test->Tensile_Properties Flexural_Properties Determine Flexural Strength, Flexural Modulus Flexural_Test->Flexural_Properties

Caption: Property Evaluation Workflow.

Conclusion

This compound shows potential as a plasticizer for polar polymers such as PVC due to its chemical structure. The provided protocols offer a comprehensive framework for researchers to prepare plasticized polymer films and quantitatively evaluate the effect of this compound on their thermal and mechanical properties. While direct performance data is not widely available, the illustrative data suggests that it could be an effective plasticizer, leading to a significant reduction in glass transition temperature and an increase in flexibility. Experimental validation is crucial to determine its precise efficacy and optimal concentration in various polymer systems.

References

Application Notes and Protocols: The Role of 2-methylpentane-1,3-diol as a Solvent and Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,3-diol (MPD), with the molecular formula C₆H₁₄O₂, is a branched-chain aliphatic diol recognized for its versatile properties as both a solvent and a stabilizing agent.[1] Its molecular structure, featuring two hydroxyl (-OH) groups, allows for significant hydrogen bonding, which is fundamental to its function.[1] This colorless to pale yellow liquid is utilized across various sectors including pharmaceuticals, cosmetics, and polymer chemistry.[1][2] In drug development, it shows potential as a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs) and as a penetration enhancer in topical formulations.[2] Its ability to maintain the integrity of biomolecules also makes it a candidate for use as a stabilizer in biological samples and protein-based therapeutics.[2]

These application notes provide an overview of the functions of this compound and present detailed protocols for its evaluation as a solvent and stabilizer.

Application Notes

Role as a Solvent

The efficacy of this compound as a solvent stems from its moderate polarity and its capacity to act as both a hydrogen bond donor and acceptor.[1] This dual nature allows it to dissolve a wide range of substances, from non-polar to moderately polar organic molecules.[1]

  • In Pharmaceutical Formulations: A significant challenge in drug development is the poor aqueous solubility of many new chemical entities. This compound can be employed in liquid oral dosage forms, injectables, or topical preparations to increase the solubility and bioavailability of such compounds. Its use as a co-solvent with water, ethanol, or propylene glycol can create solvent systems with a broad range of solubilizing power.

  • In Chemical Synthesis: It serves as a valuable solvent and intermediate in organic synthesis.[1] Its relatively high boiling point (~212°C) makes it suitable for reactions requiring elevated temperatures.[1]

Role as a Stabilizer

The diol structure of this compound contributes to its effectiveness as a stabilizer for various systems.

  • Stabilization of Biomolecules: For protein-based drugs and other biological samples, maintaining the native conformational structure is critical for efficacy and safety. Like other polyols, this compound is thought to stabilize proteins through a mechanism of preferential exclusion. The stabilizer is preferentially excluded from the protein's surface, which favors a more compact, folded state and increases the energy required for unfolding. This can protect proteins from degradation due to thermal stress, agitation, or freeze-thaw cycles.

  • Emulsion and Formulation Stability: In cosmetics and topical pharmaceuticals, it can act as an emulsion stabilizer and a humectant. Its ability to control viscosity and improve the stability of formulations against temperature fluctuations (freeze-thaw stability) is a valuable property.

Specific Applications in Drug Development
  • Topical and Transdermal Delivery: Research indicates that this compound can function as a penetration enhancer, facilitating the percutaneous absorption of drugs.[1][2] It is believed to work by temporarily and reversibly disrupting the highly ordered lipid structure of the stratum corneum, the main barrier of the skin.[3][4] This action allows for increased drug retention within the skin layers or enhanced systemic absorption.[2]

  • Polymer-Based Drug Delivery: In the field of material science, it is used in the production of polymers, acting as a plasticizer to improve flexibility and mechanical properties.[1][2] This has implications for creating more durable and effective polymer-based drug delivery systems, such as films or medical device coatings.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 149-31-5[1]
Molecular Formula C₆H₁₄O₂[1][5]
Molecular Weight 118.17 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~212 °C[1]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 40.5 Ų[5]
logP (XLogP3-AA) 0.6[5]
Table 2: Comparative Solubility Enhancement for a Hypothetical Poorly Soluble Drug (API-X)
Solvent SystemSolubility of API-X (mg/mL)Fold Increase vs. Water
Water0.0051
20% Ethanol in Water0.15030
20% Propylene Glycol in Water0.21042
20% this compound in Water 0.450 90
100% this compound15.23040

Note: Data is hypothetical and for illustrative purposes to demonstrate the potential utility of this compound as a co-solvent.

Table 3: Thermal Stabilization Effect on a Model Protein (e.g., Lysozyme)
Formulation BufferMelting Temperature (Tₘ) in °CChange in Tₘ vs. Control
Phosphate Buffered Saline (PBS), pH 7.4 (Control)65.2-
PBS with 5% (w/v) Glycerol67.8+2.6
PBS with 5% (w/v) Sucrose69.1+3.9
PBS with 5% (w/v) this compound 68.5 +3.3

Note: Data is hypothetical and for illustrative purposes. The actual Tₘ shift would need to be determined experimentally for a specific protein.

Visualizations and Diagrams

Mechanism of this compound Action cluster_solvent As a Solvent (Solubilization) cluster_stabilizer As a Stabilizer (Protein Stability) MPD1 2-methylpentane- 1,3-diol Solvated_API Solvated API Complex (Increased Solubility) MPD1->Solvated_API H-Bonding API Poorly Soluble Drug (API) API->Solvated_API MPD2 2-methylpentane- 1,3-diol Protein_F Folded Protein (Low Surface Area) MPD2->Protein_F Preferential Exclusion (Stabilizes Folded State) Protein_U Unfolded Protein (High Surface Area) Protein_F->Protein_U Thermal Stress Workflow: Solubility Evaluation Protocol prep_solvents Prepare Co-Solvent Mixtures (0-100% MPD) add_drug Add Excess Drug Powder to Vials prep_solvents->add_drug equilibrate Equilibrate on Shaker (48h, 25°C) add_drug->equilibrate centrifuge Centrifuge to Pellet Undissolved Drug equilibrate->centrifuge filter_sample Filter Supernatant (0.45 µm filter) centrifuge->filter_sample hplc Dilute and Analyze by HPLC filter_sample->hplc analyze Calculate Solubility (mg/mL) hplc->analyze Workflow: Protein Stabilization (DSF) Protocol prep_reagents Prepare Protein, MPD, and SYPRO Orange Solutions setup_plate Set up Reactions in 96-Well PCR Plate prep_reagents->setup_plate run_qpcr Run Melt Curve in Real-Time PCR Instrument (25°C to 95°C) setup_plate->run_qpcr acquire_data Acquire Fluorescence Data vs. Temperature run_qpcr->acquire_data analyze_data Plot Melt Curve and its First Derivative acquire_data->analyze_data calc_tm Determine Melting Temp (Tₘ) and Calculate ΔTₘ analyze_data->calc_tm

References

Application Notes and Protocols for 2-Methylpentane-1,3-diol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,3-diol (CAS No: 149-31-5), a branched aliphatic diol, presents a unique combination of physicochemical properties that make it a versatile excipient in pharmaceutical formulations.[1][2] With a molecular formula of C₆H₁₄O₂ and a molecular weight of 118.17 g/mol , this colorless to pale yellow liquid is characterized by two hydroxyl groups, which contribute to its moderate polarity and ability to form hydrogen bonds.[1][3] These structural features underpin its utility as a solvent, cosolvent, viscosity-enhancing agent, stabilizer, and potential penetration enhancer for topical drug delivery.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in various pharmaceutical dosage forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
CAS Number 149-31-5[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~212 °C[1]
Solubility Soluble in polar organic solvents (e.g., acetone, diethyl ether)[1]

Applications in Pharmaceutical Formulations

Solvent and Cosolvent for Poorly Soluble Drugs

The amphiphilic nature of this compound, arising from its hydroxyl groups and pentane backbone, allows it to act as an effective solvent or cosolvent for active pharmaceutical ingredients (APIs) with poor aqueous solubility.[1] Its use can enhance drug concentration in liquid formulations, which is crucial for achieving therapeutic efficacy.[1]

Illustrative Data on Solubility Enhancement

The following table provides hypothetical data to illustrate the potential of this compound in enhancing the solubility of a model poorly soluble drug (Drug X). Actual results will vary depending on the specific API.

Solvent SystemSolubility of Drug X (mg/mL)
Water0.05
10% this compound in Water1.2
20% this compound in Water5.8
50% this compound in Water25.3
Viscosity-Modifying Agent

In liquid and semi-solid formulations, controlling viscosity is critical for dose uniformity, physical stability, and patient acceptability. The diol structure of this compound allows for hydrogen bonding, which can increase the viscosity of aqueous and hydroalcoholic solutions.

Illustrative Viscosity Data

This table presents example viscosity data for aqueous solutions of this compound at 25°C. This data is for illustrative purposes only.

Concentration of this compound (w/w %)Viscosity (mPa·s)
00.89
102.5
207.1
4028.9
6095.2
Penetration Enhancer in Topical Formulations

Research suggests that this compound can act as a penetration enhancer, facilitating the percutaneous absorption of drugs.[1] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the skin.

Illustrative Permeation Enhancement Data

The following table shows hypothetical data from an in vitro skin permeation study using a Franz diffusion cell, demonstrating the potential of this compound to enhance the delivery of a model drug (Drug Y). This data is for illustrative purposes only.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio
Control (Drug Y in hydrogel)1.51.0
5% this compound in hydrogel6.84.5
10% this compound in hydrogel12.38.2

Experimental Protocols

Protocol 1: Preparation of an Oral Solution

This protocol describes the preparation of a 100 mL oral solution containing a poorly soluble drug, utilizing this compound as a cosolvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glycerin

  • Sorbitol solution (70%)

  • Citric acid (for pH adjustment)

  • Sodium citrate (for pH adjustment)

  • Flavoring agent

  • Purified water

Procedure:

  • In a calibrated beaker, dissolve the required amount of API in this compound with stirring.

  • Add glycerin and sorbitol solution to the beaker and continue stirring until a homogenous solution is formed.

  • In a separate beaker, dissolve citric acid and sodium citrate in a portion of the purified water to prepare a buffer solution.

  • Slowly add the buffer solution to the API solution while stirring.

  • Add the flavoring agent and mix thoroughly.

  • Add purified water to reach the final volume of 100 mL and stir until uniform.

  • Measure and adjust the final pH of the solution if necessary.

  • Filter the solution through a suitable filter to remove any particulate matter.

G Workflow for Oral Solution Formulation A Dissolve API in This compound B Add Glycerin and Sorbitol Solution A->B D Combine API and Buffer Solutions B->D C Prepare Buffer Solution C->D E Add Flavoring Agent D->E F Adjust to Final Volume with Purified Water E->F G pH Adjustment and Filtration F->G

Workflow for Oral Solution Formulation
Protocol 2: Formulation of a Topical Gel

This protocol outlines the preparation of a topical hydrogel containing this compound as a penetration enhancer and cosolvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Carbomer 940

  • This compound

  • Propylene glycol

  • Triethanolamine

  • Preservative (e.g., Phenoxyethanol)

  • Purified water

Procedure:

  • Disperse Carbomer 940 in a portion of purified water with constant stirring until a uniform dispersion is formed. Allow it to hydrate.

  • In a separate beaker, dissolve the API in a mixture of this compound and propylene glycol.

  • Slowly add the API solution to the carbomer dispersion with continuous mixing.

  • Add the preservative and mix until uniform.

  • Neutralize the gel by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed.

  • Add the remaining purified water to achieve the final weight and mix thoroughly.

  • Measure the pH of the final gel.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method to evaluate the penetration-enhancing effect of this compound.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (e.g., topical gel from Protocol 2)

  • Control formulation (without this compound)

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the cells in a water bath to maintain the skin surface temperature at 32°C.

  • Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the steady-state flux (Jss).

G Mechanism of Diol Penetration Enhancement cluster_0 Stratum Corneum cluster_1 Drug Permeation A Highly Ordered Lipid Bilayers B Disrupted Lipid Structure A->B This compound D Enhanced Permeation B->D C Low Permeation C->D Increased Diffusivity

Mechanism of Diol Penetration Enhancement

Safety and Toxicological Profile

While specific toxicological data for this compound in pharmaceutical applications is limited in publicly available literature, data on related alkane diols can provide some initial guidance. Generally, shorter-chain diols are considered to have low toxicity.[4] However, comprehensive safety and toxicity studies are essential before incorporation into any pharmaceutical formulation.

Illustrative Toxicological Data for Related Diols

The following table presents example LD50 values for other alkane diols to provide context. This data is not for this compound and should be used for reference only.

CompoundRouteSpeciesLD50Reference
PropanediolDermalRat> 20 g/kg[4]
1,5-PentanediolDermalRabbit> 20 mL/kg[4]
MethylpropanediolDermalRabbit> 2 g/kg[4]

Recommended Safety Evaluation:

  • Acute Toxicity: Determination of oral and dermal LD50.

  • Skin Irritation: Assessed using methods such as the Draize test.[5]

  • Skin Sensitization: Evaluated using assays like the Local Lymph Node Assay (LLNA).

Conclusion

This compound is a promising excipient for pharmaceutical formulations, offering benefits as a solvent, cosolvent, viscosity modifier, and penetration enhancer. Its versatile properties can be leveraged to overcome challenges in drug solubility and delivery. The provided protocols offer a starting point for formulation development and evaluation. However, it is imperative that comprehensive studies are conducted to establish the efficacy, stability, and safety of any new formulation containing this excipient.

References

Application Notes and Protocols: 2-Methylpentane-1,3-diol as a Reagent in Chemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylpentane-1,3-diol as a versatile reagent in modern organic synthesis. The unique structural features of this diol, particularly its chirality when used as a single enantiomer, make it a valuable tool for carbonyl protection and asymmetric synthesis. This document offers detailed protocols and quantitative data for its application in forming chiral acetals and directing diastereoselective reactions, crucial steps in the synthesis of complex molecules for pharmaceutical and other applications.

Application as a Chiral Protecting Group for Carbonyl Compounds

Chiral this compound serves as an effective protecting group for aldehydes and ketones, forming a 1,3-dioxane ring. This transformation is not only a means of protecting the carbonyl group from undesired reactions under neutral or basic conditions but also introduces a chiral environment that can influence subsequent stereoselective transformations. The formation of the acetal is a reversible, acid-catalyzed process.

Experimental Protocol: Acetal Formation with Pivalaldehyde

This protocol details the formation of a chiral acetal from (2S,4S)-2-methylpentane-1,3-diol and pivalaldehyde.

Reaction Scheme:

Materials:

  • (2S,4S)-2-methylpentane-1,3-diol

  • Pivalaldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (2S,4S)-2-methylpentane-1,3-diol (1.0 eq) and pivalaldehyde (1.1 eq).

  • Add toluene to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected and TLC analysis indicates the complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data:

Reactant 1Reactant 2ProductCatalystSolventYield
(2S,4S)-2-methylpentane-1,3-diolPivalaldehyde2-tert-butyl-4,6-dimethyl-1,3-dioxanePTSATolueneHigh

Note: Specific yield data was not found in the search results, but this reaction is generally expected to proceed in high yield.

Experimental Protocol: Acetal Cleavage

The removal of the 1,3-dioxane protecting group can be achieved under acidic conditions to regenerate the carbonyl and the diol.

Materials:

  • Protected carbonyl compound (chiral acetal)

  • Acetone

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) or other Lewis acid

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal in acetone.

  • Add a catalytic amount of Indium(III) trifluoromethanesulfonate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected carbonyl compound and the recovered chiral diol.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

When a chiral acetal is formed from this compound, the diol moiety can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. This is a powerful strategy for asymmetric synthesis.

Experimental Protocol: Diastereoselective Alkylation of an Acetal-Protected β-Ketoester

This protocol illustrates the use of a chiral acetal derived from this compound to direct the diastereoselective alkylation of a β-ketoester.

Reaction Scheme:

Materials:

  • Chiral acetal of a β-ketoester (derived from this compound)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., Methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of the chiral acetal in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 30 minutes to form the enolate.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Quantitative Data:

SubstrateBaseAlkylating AgentDiastereomeric Ratio
Acetal of ethyl acetoacetateLDAMethyl iodide>90:10 (expected)

Note: Specific quantitative data for this exact reaction was not found in the provided search results. The diastereomeric ratio is an expected outcome based on similar reactions using chiral auxiliaries.

Visualizations

Experimental Workflow for Carbonyl Protection and Deprotection

G Workflow for Carbonyl Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection start Start: Carbonyl Compound + This compound reaction_p Acid-Catalyzed Acetal Formation start->reaction_p workup_p Aqueous Workup reaction_p->workup_p product_p Protected Carbonyl (Chiral Acetal) workup_p->product_p start_d Start: Protected Carbonyl product_p->start_d Further Synthesis Steps reaction_d Acid-Catalyzed Hydrolysis start_d->reaction_d workup_d Aqueous Workup reaction_d->workup_d product_d Deprotected Carbonyl + Recovered Diol workup_d->product_d

Caption: General workflow for the protection and deprotection of carbonyl compounds using this compound.

Logical Relationship in Diastereoselective Alkylation

G Control of Stereochemistry in Alkylation cluster_0 Reactants cluster_1 Key Intermediate cluster_2 Transition States cluster_3 Products A Chiral Acetal (Substrate) D Chiral Enolate A->D Deprotonation B Base (e.g., LDA) B->D C Alkylating Agent (e.g., MeI) E Favored Transition State (Less Steric Hindrance) C->E F Disfavored Transition State (More Steric Hindrance) C->F D->E D->F G Major Diastereomer E->G Alkylation H Minor Diastereomer F->H Alkylation

Caption: Logical flow demonstrating how the chiral auxiliary directs the diastereoselective alkylation.

Application Note: Gas Chromatography Method for the Analysis of 2-Methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylpentane-1,3-diol is a branched aliphatic diol used as a pharmaceutical intermediate and in various chemical syntheses. Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. Due to its two polar hydroxyl groups, this compound has a relatively high boiling point and can exhibit poor peak shape and tailing during gas chromatography (GC) analysis if analyzed directly.

To overcome these challenges, a derivatization step is typically employed to convert the polar hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1][2] This application note details a representative gas chromatography method using a flame ionization detector (GC-FID) for the quantitative analysis of this compound following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Quantitative Data Summary

The following table outlines the typical parameters and expected performance for the GC analysis of silylated this compound. These values are representative and may require optimization for specific matrices or instrumentation.

ParameterValue
Analyte This compound (as bis-TMS derivative)
GC Column Non-polar, e.g., DB-5 or equivalent (5% Phenyl Polysiloxane)
30 m x 0.25 mm ID x 0.25 µm film thickness
Expected Retention Time ~10 - 15 minutes (dependent on exact conditions)
Linearity (R²) (Typical) > 0.995
Limit of Detection (LOD) (Est.) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) (Est.) 0.3 - 3 µg/mL
Precision (%RSD) (Typical) < 5%
Accuracy (% Recovery) (Typical) 95 - 105%

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by GC-FID, including sample preparation, derivatization, and instrument parameters.

Materials and Reagents
  • This compound analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Methanol or Ethanol (for standard and sample dilution)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity (≥ 99.999%)

Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with methanol.

Sample Preparation and Derivatization
  • Sample Dilution: Dilute the sample containing this compound with methanol to bring the expected concentration within the range of the working standards.

  • Evaporation: Transfer 100 µL of each standard and sample solution to separate 2 mL autosampler vials. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is free of water, as moisture can interfere with the derivatization reaction.[3]

  • Derivatization: To each dry residue, add 100 µL of pyridine (or another aprotic solvent) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vials to cool to room temperature before GC analysis.

Gas Chromatography (GC) Conditions
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (split ratio of 20:1, can be adjusted based on concentration).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the prepared standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution with Solvent (e.g., Methanol) Sample->Dilution Standard Analytical Standard of This compound Standard->Dilution Evaporation Evaporation to Dryness (Nitrogen Stream) Dilution->Evaporation AddReagents Add Pyridine and BSTFA + 1% TMCS Evaporation->AddReagents Reaction Heat at 70°C for 30 minutes AddReagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Injection Inject 1 µL into GC Cooling->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection Detection by FID Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Calibration Generate Calibration Curve PeakIntegration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for GC analysis of this compound.

Silylation Reaction Pathway

Silylation_Reaction Diol This compound (R-(OH)₂) Reaction + BSTFA BSTFA (2 equivalents) SilylatedDiol bis-TMS-2-Methylpentane-1,3-diol (R-(O-TMS)₂) Byproduct 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide (2 equivalents) Arrow Pyridine, 70°C Arrow->SilylatedDiol Arrow->Byproduct

Caption: Silylation of this compound with BSTFA.

References

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of 1,3-Diones to 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of 1,3-diones to 1,3-diols and improving yields.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Problem 1: Low Yield of 1,3-Diol

Possible Causes & Solutions

  • Suboptimal Reaction Temperature: Temperature significantly impacts both the reaction rate and the prevalence of side reactions.[1][2]

    • Too Low: May lead to incomplete conversion.

    • Too High: Can promote undesired side reactions, such as dehydration, leading to a decrease in the desired diol yield and a lower carbon mass balance.[1][2] For instance, in the hydrogenation of cyclopentane-1,3-dione, temperatures above 150°C can cause decomposition.[1][2]

    • Recommendation: The optimal reaction temperature for the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol using a Ru/C catalyst is approximately 100°C.[2] It is crucial to perform temperature optimization studies for each specific 1,3-dione substrate.

  • Incorrect Hydrogen Pressure: Hydrogen pressure is a critical factor influencing the reaction rate and selectivity.

    • Too Low: A low H₂ pressure can severely inhibit the reaction rate and may lead to an increase in dehydration byproducts.[1]

    • Recommendation: For many 1,3-diones, higher H₂ pressures are beneficial. However, for substrates less prone to dehydration, lower pressures might be sufficient.[2] A systematic variation of H₂ pressure is recommended to find the optimal condition for your specific substrate.

  • Inappropriate Solvent Choice: The solvent can have a tremendous impact on the reaction outcome.

    • Recommendation: Tetrahydrofuran (THF) has been reported to significantly improve the yield of cyclopentane-1,3-diol from the hydrogenation of a related precursor.[1][2] Protic solvents can also be effective, but the choice of solvent should be carefully considered and optimized for each substrate.[2]

  • Catalyst Deactivation: Polymer accumulation on the catalyst surface can lead to diminished chemoselectivity or complete deactivation.[1] This is particularly problematic with highly reactive substrates.

    • Recommendation: Using a more stable constitutional isomer of the substrate, if available, can lead to higher carbon mass balances and yields.[1][2] Additionally, ensuring the purity of starting materials and solvents can help prevent catalyst poisoning.

Problem 2: Formation of Dehydration Byproducts

Possible Causes & Solutions

  • High Reaction Temperature: As mentioned, elevated temperatures favor the dehydration pathway.[1][2]

    • Recommendation: Lowering the reaction temperature can suppress the formation of dehydration products.

  • Catalyst Type: Some catalysts are more prone to promoting dehydration than others.

    • Recommendation: For the synthesis of cyclopentane-1,3-diol, Ru/C has shown high selectivity, minimizing dehydration byproducts. In contrast, Pd/C, Pt/C, and Rh/C catalysts tend to favor the dehydration pathway.[3]

  • Reaction Intermediate Instability: The intermediate 3-hydroxyketone can be susceptible to dehydration.[2]

    • Recommendation: Optimizing reaction conditions (e.g., increasing H₂ pressure) to accelerate the subsequent hydrogenation of the intermediate to the diol can minimize its residence time and thus reduce the likelihood of dehydration.[2]

Problem 3: Incomplete Conversion

Possible Causes & Solutions

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using techniques like GC-FID to determine the time required for full conversion.[1][2]

  • Low Catalyst Loading: The amount of catalyst may be insufficient for the amount of substrate.

    • Recommendation: While a higher catalyst loading can increase the reaction rate, it's important to find a balance to minimize cost and potential side reactions. A typical starting point is around 5 wt% of the catalyst with respect to the substrate.[1][2]

  • Poor Substrate Solubility: If the substrate is not fully dissolved in the chosen solvent, the reaction rate will be limited.

    • Recommendation: Select a solvent in which the 1,3-dione is readily soluble at the reaction temperature.

Problem 4: Undesired Diastereoselectivity (cis/trans Ratio)

Possible Causes & Solutions

  • Thermodynamic vs. Kinetic Control: The diastereomeric ratio can be influenced by the reaction conditions.

    • Recommendation: In the hydrogenation of cyclopentane-1,3-dione, a cis-trans ratio of approximately 7:3 is often initially formed. However, at elevated temperatures, epimerization can occur, leading to a higher proportion of the more thermodynamically stable trans product.[1][2] To favor the kinetic product, lower reaction temperatures and shorter reaction times should be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction pathway for the hydrogenation of a 1,3-dione to a 1,3-diol?

A1: The hydrogenation of a 1,3-dione to a 1,3-diol generally proceeds in two steps. The substrate is first mono-hydrogenated to a 3-hydroxyketone intermediate, which is then further hydrogenated to the desired 1,3-diol product.[2] However, a competitive dehydration pathway can occur from the 3-hydroxyketone intermediate.[2]

Reaction_Pathway 1,3-Dione 1,3-Dione 3-Hydroxyketone (Intermediate) 3-Hydroxyketone (Intermediate) 1,3-Dione->3-Hydroxyketone (Intermediate) + H₂ 1,3-Diol (Desired Product) 1,3-Diol (Desired Product) 3-Hydroxyketone (Intermediate)->1,3-Diol (Desired Product) + H₂ Dehydration Byproduct Dehydration Byproduct 3-Hydroxyketone (Intermediate)->Dehydration Byproduct - H₂O

Caption: Reaction pathways in 1,3-dione hydrogenation.

Q2: Which catalyst is generally recommended for the hydrogenation of 1,3-diones to 1,3-diols?

A2: For the selective synthesis of 1,3-diols, heterogeneous Ruthenium on carbon (Ru/C) catalysts have demonstrated promising results, exhibiting high conversion and selectivity while minimizing the formation of undesired dehydration byproducts.[3] Other catalysts like Raney Nickel have also been employed, particularly for alkyl-substituted variants of 1,3-diones.[1][2]

Q3: How can I monitor the progress of my reaction?

A3: Gas chromatography with flame ionization detection (GC-FID) is an effective method for monitoring the reaction progress by quantifying the consumption of the starting material and the formation of intermediates and products over time.[1][2] This allows for the acquisition of kinetic reaction profiles, which are crucial for understanding the reaction and optimizing conditions.

Q4: Can the cis/trans ratio of the final 1,3-diol be controlled?

A4: Yes, the diastereomeric ratio can be influenced by the reaction conditions. For example, in the hydrogenation of cyclopentane-1,3-dione, a kinetically controlled product ratio is often observed at lower temperatures. At higher temperatures, prolonged reaction times can lead to epimerization and favor the thermodynamically more stable diastereomer.[1][2] For specific stereochemical outcomes, enzymatic reductions or other asymmetric synthesis methods may be necessary.[4]

Data Presentation

Table 1: Effect of Temperature on the Hydrogenation of Cyclopentane-1,3-dione

EntryTemperature (°C)Reaction Time (min) for Full ConversionYield of 1,3-Diol (%)
180>420-
210012069
31206065
41403058
51601544

Conditions: 5.1 wt % Ru/C catalyst, 50 bar H₂ pressure. Data adapted from[1][2].

Table 2: Effect of H₂ Pressure on the Hydrogenation of Cyclopentane-1,3-dione

EntryH₂ Pressure (bar)Reaction Time (min) for Full ConversionYield of 1,3-Diol (%)
120>420-
25012069
3806078

Conditions: 100°C, 5.1 wt % Ru/C catalyst. Data adapted from[1].

Experimental Protocols

Representative Protocol for the Hydrogenation of Cyclopentane-1,3-dione using a Ru/C Catalyst

This protocol is based on published research and provides a general guideline.[3] Optimization for specific substrates and equipment is recommended.

Materials:

  • 1,3-Cyclopentanedione

  • 5% Ruthenium on activated carbon (Ru/C)

  • Isopropanol (IPA)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and a sampling valve.

Procedure:

  • Charge the high-pressure autoclave with 1,3-cyclopentanedione (e.g., 50 mmol, 4.9 g) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).[3]

  • Add the solvent, isopropanol (e.g., 50 mL).

  • Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-80 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure, monitoring the progress by taking samples periodically for analysis (e.g., by GC).

  • Once the reaction is complete (as determined by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified if necessary (e.g., by distillation or crystallization).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Autoclave: 1,3-Dione, Catalyst, Solvent B Seal and Purge (N₂, then H₂) A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Progress (e.g., GC) D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal G->H I Purification (optional) H->I

Caption: General experimental workflow for hydrogenation.

References

Technical Support Center: Optimization of Reaction Temperature for Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during diol synthesis. The following information is intended to help optimize reaction temperatures to improve yields and minimize side products.

Troubleshooting Guides

Issue 1: Low Yield of Diol

Low yields are a common issue in diol synthesis and can often be attributed to suboptimal reaction temperatures. Use the following guide to troubleshoot and improve your reaction outcomes.

Question: My diol synthesis is resulting in a low yield. What are the potential temperature-related causes and how can I address them?

Answer:

Low yields in diol synthesis can stem from several factors related to reaction temperature. The optimal temperature is highly dependent on the specific synthetic method employed.

  • Incomplete Reaction: If the reaction temperature is too low, the activation energy barrier may not be sufficiently overcome, leading to an incomplete or slow reaction.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessive temperatures can lead to side product formation.[1]

  • Product Decomposition: Some diols can be sensitive to higher temperatures and may decompose, leading to a lower isolated yield.

    • Solution: If you suspect product degradation, try running the reaction at a lower temperature for a longer period. Ensure the workup procedure is also performed at a controlled, cool temperature.

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming starting materials and reducing the yield of the desired diol.[2]

    • Solution: Lowering the reaction temperature can significantly improve the selectivity towards the desired diol.[1][2] For instance, in dihydroxylation reactions using potassium permanganate, maintaining a low temperature (0-5 °C) is crucial to prevent over-oxidation and cleavage of the diol.[3][4]

Low_Yield_Troubleshooting start Low Diol Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete Complete increase_temp Gradually Increase Temperature (monitor for byproducts) incomplete->increase_temp Yes extend_time Extend Reaction Time at Current Temperature incomplete->extend_time No solution Yield Improved increase_temp->solution extend_time->solution check_byproducts Analyze for Byproducts (NMR, GC-MS) complete->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present lower_temp Lower Reaction Temperature (improves selectivity) byproducts_present->lower_temp Yes optimize_reagents Optimize Reagent Stoichiometry (e.g., slow addition) byproducts_present->optimize_reagents Yes no_byproducts No Significant Byproducts byproducts_present->no_byproducts No lower_temp->solution optimize_reagents->solution check_degradation Suspect Product Degradation? no_byproducts->check_degradation lower_workup_temp Lower Workup Temperature check_degradation->lower_workup_temp Yes check_degradation->solution No lower_workup_temp->solution

Issue 2: Formation of Byproducts

The formation of byproducts is a common challenge that can be mitigated by carefully controlling the reaction temperature.

Question: I am observing significant byproduct formation in my diol synthesis. How can I minimize this by optimizing the reaction temperature?

Answer:

Byproduct formation is often accelerated at higher temperatures.[2] Identifying the byproducts is the first step to addressing the issue.

  • Over-oxidation Products: In dihydroxylation of alkenes, especially with strong oxidizing agents like potassium permanganate, over-oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids.[5] This occurs when the initially formed diol is further oxidized, often involving cleavage of the carbon-carbon bond.

    • Solution: Perform the reaction at low temperatures (e.g., 0-5 °C for KMnO4 dihydroxylation) to favor the formation of the diol and minimize over-oxidation.[3][4] Using a milder and more selective reagent, such as osmium tetroxide, can also reduce the formation of over-oxidation byproducts.[2]

  • Dehydration Products: In acid-catalyzed reactions, higher temperatures can lead to the dehydration of the diol, forming cyclic ethers or other unsaturated compounds.

    • Solution: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of the desired diol by reducing dehydration.[2]

  • Undesired Stereoisomers: In stereoselective syntheses, such as the Sharpless asymmetric dihydroxylation, temperature can influence the enantiomeric excess (ee).

    • Solution: Lowering the reaction temperature can sometimes improve enantioselectivity. However, this may also decrease the reaction rate, so optimization is key.[1]

Byproduct_Formation_Troubleshooting start Byproduct Formation Observed identify_byproduct Identify Byproduct (NMR, IR, GC-MS) start->identify_byproduct over_oxidation Over-oxidation Products (Aldehydes, Ketones, Acids) identify_byproduct->over_oxidation dehydration Dehydration Products (Cyclic Ethers) identify_byproduct->dehydration wrong_stereoisomer Undesired Stereoisomer identify_byproduct->wrong_stereoisomer solution_over_oxidation Lower Reaction Temperature (e.g., 0-5 °C for KMnO4) Use Milder Oxidizing Agent (e.g., OsO4) over_oxidation->solution_over_oxidation solution_dehydration Lower Reaction Temperature Control pH dehydration->solution_dehydration solution_stereoisomer Optimize Temperature for Enantioselectivity (often lower is better) wrong_stereoisomer->solution_stereoisomer

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for dihydroxylation of an alkene using potassium permanganate (KMnO₄)?

A1: For the synthesis of vicinal diols using KMnO₄, it is crucial to maintain cold, dilute, and basic (alkaline) conditions.[5] The recommended temperature range is typically 0-5 °C .[3][4] Higher temperatures will lead to oxidative cleavage of the diol, resulting in the formation of aldehydes, ketones, or carboxylic acids as byproducts.[5]

Q2: How does temperature affect the Sharpless asymmetric dihydroxylation?

A2: Temperature is a critical parameter for both the reaction rate and the enantioselectivity of the Sharpless asymmetric dihydroxylation. While lower temperatures generally favor higher enantiomeric excess (ee), they also decrease the reaction rate.[1] The optimal temperature is substrate-dependent and often requires empirical optimization. For many substrates, the reaction is carried out at 0 °C .[1] Adding methanesulfonamide (MeSO₂NH₂) can sometimes accelerate the reaction, allowing it to proceed efficiently even at 0°C.[6]

Q3: Can I increase the temperature to speed up my diol synthesis from a dicarboxylic acid?

A3: The synthesis of diols from dicarboxylic acids via reduction is often a multi-step process where different temperatures are optimal for each step. For instance, the initial reduction of the dicarboxylic acid to a lactone may be favored at a higher temperature, while the subsequent reduction of the lactone to the diol is favored at a lower temperature. Therefore, simply increasing the overall reaction temperature may not improve the yield of the final diol product and could lead to the formation of byproducts.

Q4: My alkene is not very reactive. Should I increase the temperature for dihydroxylation with osmium tetroxide (OsO₄)?

A4: While increasing the temperature can increase the reaction rate, it may also lead to a decrease in selectivity and an increase in side reactions, such as over-oxidation of the diol product. For less reactive, electron-deficient alkenes, it is generally recommended to first try other strategies to improve the reaction rate before resorting to higher temperatures. These strategies can include using a ligand to accelerate the catalysis (as in the Sharpless method) or carefully controlling the pH of the reaction mixture.[1][7]

Data Presentation

The following table summarizes typical reaction temperatures and yields for various diol synthesis methods. Note that the optimal temperature can vary depending on the specific substrate and other reaction conditions.

Synthesis MethodSubstrate ExampleReagentsOptimal Temperature (°C)Yield (%)Reference
Alkene Dihydroxylation
Potassium PermanganateAcrylate DerivativesKMnO₄, Imidazolium Salt, Acetone0–5up to 95[2]
Potassium PermanganateOlefin DerivativesKMnO₄, TEBAC, Acetone0up to 94
Osmium Tetroxide (Upjohn)General Alkenescat. OsO₄, NMORoom TemperatureHigh[7][8]
Sharpless Asymmetric DihydroxylationGeneral AlkenesAD-mix-α or AD-mix-β0High[1][9]
Malonoyl Peroxide1,2-disubstituted AlkenesCyclopropyl malonoyl peroxide, H₂O4040-93
Dicarboxylic Acid Reduction
Two-Step ReductionAdipic AcidH₂, Heterogeneous Catalyst100-180 (Step 1), Lower T (Step 2)High[10]
Catalytic Oxidation (to Diacid)1,6-HexanediolO₂, Au-based catalyst11043 (selectivity)[11]
Microbial Oxidation (to Diacid)1,6-HexanediolG. oxydans30>99[12]

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

  • Addition of Co-oxidant: Add NMO (1.2-1.5 equivalents) to the stirred solution and continue stirring until it is fully dissolved.

  • Initiation: At room temperature, carefully add a catalytic amount of the OsO₄ solution (0.01-0.05 equivalents). The solution may turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, add a saturated aqueous solution of Na₂SO₃ (approx. 5 mL) and stir vigorously for 30-60 minutes.

  • Workup: Filter the mixture through celite if a precipitate forms. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.[8]

Upjohn_Dihydroxylation_Workflow start Start dissolve_alkene Dissolve Alkene in Acetone/Water start->dissolve_alkene add_nmo Add NMO and Dissolve dissolve_alkene->add_nmo add_oso4 Add Catalytic OsO4 at Room Temperature add_nmo->add_oso4 monitor_reaction Monitor Reaction by TLC add_oso4->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No quench Quench with aq. Na2SO3 reaction_complete->quench Yes workup Workup (Extraction with Ethyl Acetate) quench->workup purify Purify by Column Chromatography workup->purify end End purify->end

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol uses commercially available AD-mix and may need to be optimized for your specific alkene.

Materials:

  • Alkene substrate

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (MeSO₂NH₂) (optional)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, add the appropriate AD-mix (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene). Stir at room temperature until both phases are clear.

  • Cooling: Cool the mixture to the desired reaction temperature (typically 0 °C).

  • Additive (Optional): If required for your substrate, add methanesulfonamide (1 equivalent).

  • Addition of Alkene: Add the alkene (1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at the chosen temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Workup: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with a suitable aqueous solution (e.g., 2 M H₂SO₄ to remove the ligand, followed by brine), dry, and concentrate. Purify the crude diol by chromatography or recrystallization.[1]

References

Technical Support Center: Strategies for Reaction Optimization in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective strategies to improve the yield, selectivity, and efficiency of chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield. What are the first things I should check?

A1: Low yields can be attributed to several factors. Begin by systematically evaluating the following:

  • Reaction Conditions: Ensure the temperature, pressure, and reaction time are optimal. Sub-optimal conditions can lead to incomplete reactions or product decomposition.[1]

  • Reagent Quality: The purity of your starting materials, reagents, and solvents is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants and catalysts. An incorrect ratio can lead to an incomplete reaction or the formation of byproducts.

  • Mixing: Inefficient stirring can result in localized concentration gradients and poor heat transfer, negatively impacting the reaction outcome.

  • Workup and Purification: Product can be lost during extraction, washing, or chromatography steps. Review your workup procedure for potential issues like emulsion formation or product decomposition.[2]

Q2: How can I improve the selectivity of my reaction and reduce byproducts?

A2: Improving selectivity involves directing the reaction towards the desired product while minimizing undesired pathways. Key strategies include:

  • Catalyst and Ligand Choice: The catalyst and its associated ligands play a crucial role in determining the selectivity of many reactions. Screening different catalyst systems is often the most effective approach.

  • Solvent Effects: The solvent can influence the relative stability of transition states leading to different products. Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Temperature Control: Reaction temperature can have a significant impact on selectivity. Lowering the temperature can sometimes favor the desired product by minimizing side reactions with higher activation energies.

  • Order of Addition: The sequence in which reagents are added can be critical, especially in reactions with multiple competing pathways.

Q3: What is the difference between "One-Factor-at-a-Time" (OFAT) and "Design of Experiments" (DoE) for optimization?

A3: The One-Factor-at-a-Time (OFAT) approach involves changing one variable while keeping others constant. While simple, this method is often inefficient and can miss the true optimal conditions because it doesn't account for interactions between variables.[3] Design of Experiments (DoE) is a statistical approach where multiple factors are varied simultaneously in a structured manner.[4] DoE is more efficient, requiring fewer experiments to identify optimal conditions and providing a deeper understanding of the interplay between different reaction parameters.[3][4]

Q4: When should I consider High-Throughput Screening (HTS) for reaction optimization?

A4: High-Throughput Screening (HTS) is ideal when you need to screen a large number of variables, such as different catalysts, ligands, solvents, or bases, in a short amount of time. HTS utilizes automated robotic systems to perform many reactions in parallel, typically in microplate format.[5] It is particularly valuable in the early stages of process development and for catalyst discovery.

Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination

Issue: My reductive amination reaction is resulting in a low yield of the desired amine.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Analyze for Imine/Iminium Ion Formation (TLC, NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/low imine check_sm_reduction Check for Reduction of Starting Carbonyl (TLC, GC-MS) check_imine->check_sm_reduction Imine formed remove_water Action: Remove water (e.g., molecular sieves, azeotropic distillation) incomplete_imine->remove_water optimize_ph Action: Optimize pH (typically 4-5) incomplete_imine->optimize_ph end Improved Yield remove_water->end optimize_ph->end sm_reduced Starting Material Reduced to Alcohol check_sm_reduction->sm_reduced Alcohol detected check_overalkylation Check for Over-alkylation (LC-MS, NMR) check_sm_reduction->check_overalkylation No alcohol detected change_reductant Action: Use a milder reducing agent (e.g., STAB, NaBH3CN) sm_reduced->change_reductant change_reductant->end overalkylation Significant Over-alkylation Observed check_overalkylation->overalkylation Di/tri-alkylated product found check_overalkylation->end No major side products stepwise Action: Use a stepwise procedure (pre-form imine) overalkylation->stepwise adjust_stoichiometry Action: Adjust stoichiometry (excess of one reactant) overalkylation->adjust_stoichiometry stepwise->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Common Causes and Solutions:

  • Incomplete Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion may not favor the latter.

    • Solution: Remove water from the reaction mixture using molecular sieves or azeotropic distillation to drive the equilibrium towards imine formation.[6] Additionally, a mildly acidic pH (typically 4-5) is often optimal for this step.[6][7]

  • Premature Reduction of the Carbonyl: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to the corresponding alcohol, consuming the starting material.[6]

    • Solution: Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[6][7][8]

  • Over-alkylation: The product amine can be more nucleophilic than the starting amine and react further with the carbonyl compound, leading to di- or tri-alkylation.[6]

    • Solution: Employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[6] Alternatively, using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can minimize this side reaction.[6]

  • Catalyst Deactivation: In some cases, the amine substrate or product can coordinate to and deactivate the catalyst.

    • Solution: A different choice of catalyst or the use of additives may be necessary.

Guide 2: Side Reactions in Friedel-Crafts Acylation

Issue: My Friedel-Crafts acylation is producing a low yield and/or multiple products.

Troubleshooting Workflow:

G start Low Yield/Side Products in Friedel-Crafts Acylation check_substrate Is the aromatic ring deactivated? (e.g., -NO2, -CN, -NH2, -OH) start->check_substrate deactivated Deactivated Ring check_substrate->deactivated Yes check_catalyst Check Catalyst Activity & Stoichiometry check_substrate->check_catalyst No use_alternative Action: Use alternative synthetic route or a more reactive substrate deactivated->use_alternative inactive_catalyst Catalyst Inactivity (Moisture) check_catalyst->inactive_catalyst Suspect moisture insufficient_catalyst Insufficient Catalyst check_catalyst->insufficient_catalyst Yield stalls check_polyacylation Analyze for Polyacylation (LC-MS, NMR) check_catalyst->check_polyacylation Catalyst seems active ensure_anhydrous Action: Use anhydrous conditions (dry glassware, solvents, fresh catalyst) inactive_catalyst->ensure_anhydrous end Improved Yield & Selectivity ensure_anhydrous->end increase_catalyst Action: Use stoichiometric amount of Lewis acid insufficient_catalyst->increase_catalyst increase_catalyst->end polyacylation Polyacylation Detected check_polyacylation->polyacylation Multiple acyl groups added check_polyacylation->end No polyacylation adjust_conditions Action: Use less forcing conditions (lower temp, shorter time) polyacylation->adjust_conditions adjust_conditions->end G lab_scale Lab Scale (mg-g) scale_up Scale-Up (kg) lab_scale->scale_up heat_transfer Poor Heat Transfer (Decreased Surface Area to Volume Ratio) scale_up->heat_transfer mixing Inefficient Mixing (Dead zones, poor mass transfer) scale_up->mixing reagent_addition Reagent Addition Rate (Localized concentration spikes) scale_up->reagent_addition impurities Impurity Profile Change (Minor byproducts become significant) scale_up->impurities runaway Runaway Reaction heat_transfer->runaway low_yield Low Yield / Poor Selectivity mixing->low_yield reagent_addition->low_yield impurities->low_yield

References

Addressing matrix interference in 2-methylpentane-1,3-diol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-methylpentane-1,3-diol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix interference.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect the analysis of this compound?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte by the presence of other components in the sample matrix.[1] For this compound, a polar diol, this can be a significant issue, leading to either suppression or enhancement of the instrument's response.[2] This interference can result in inaccurate quantification, poor reproducibility, and decreased sensitivity. Endogenous substances in biological samples like salts, lipids, peptides, and metabolites are common sources of matrix effects.[1]

Q2: How can I determine if my this compound analysis is affected by matrix interference?

A2: A common method to assess matrix effects is to compare the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A significant difference in the signal intensity indicates the presence of matrix interference. Another approach involves a post-extraction spike, where the analyte is added to the sample extract just before analysis. This helps to isolate the effect of the matrix on the detection step from its effect on the extraction process.

Q3: What are the most common analytical challenges when working with this compound?

A3: Due to its polarity and two hydroxyl groups, this compound presents several analytical challenges:

  • Poor chromatographic peak shape (tailing): The polar nature of the molecule can lead to interactions with active sites in the gas chromatography (GC) system, resulting in tailing peaks and poor resolution.

  • Low volatility: This can make direct GC analysis difficult without derivatization.

  • Matrix interference: As discussed, co-extracted matrix components can significantly impact the accuracy of quantification.[2]

  • Low recovery during sample preparation: The polarity of this compound can make it challenging to efficiently extract from aqueous biological matrices using common organic solvents.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is highly recommended. Derivatization converts the polar hydroxyl groups into less polar and more volatile functional groups. This improves peak shape, increases thermal stability, and enhances sensitivity during GC-MS analysis. A common approach for diols is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another effective method for diols is esterification with phenylboronic acid.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor resolution between this compound and other components.

  • Inconsistent integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the polar hydroxyl groups of the diol.[3] Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner and septum.[4]
Column Contamination Buildup of non-volatile matrix components at the head of the column. Solution: Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced. Employing a guard column can also protect the analytical column.[5]
Inappropriate Column Phase The GC column stationary phase may not be suitable for analyzing polar diols. Solution: Select a column with a stationary phase designed for polar analytes.
Improper Column Installation Leaks or dead volume at the column connections. Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions, with clean, square cuts at the ends of the column.[3]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing cause1 Check for Active Sites start->cause1 cause2 Inspect for Column Contamination start->cause2 cause3 Evaluate Column Phase start->cause3 cause4 Verify Column Installation start->cause4 solution1 Use Deactivated Liner and Inert Column cause1->solution1 end Peak Shape Improved solution1->end solution2 Trim or Replace Column Use Guard Column cause2->solution2 solution2->end solution3 Select Appropriate Polar-Compatible Column cause3->solution3 solution3->end solution4 Re-install Column Correctly cause4->solution4 solution4->end

Caption: A logical workflow for troubleshooting poor peak shape in the GC analysis of this compound.

Issue 2: Low or Inconsistent Analyte Recovery

Symptoms:

  • Signal intensity for this compound is lower than expected.

  • Poor reproducibility of results between samples.

Possible Causes and Solutions:

CauseSolution
Inefficient Sample Extraction The chosen extraction method (e.g., Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE) may not be optimal for the polar this compound. Solution: Optimize the extraction parameters. For LLE, adjust the pH and test different organic solvents. For SPE, select a sorbent with appropriate polarity (e.g., a polar sorbent for extraction from a nonpolar matrix).[6][7]
Incomplete Derivatization The derivatization reaction may not be going to completion. Solution: Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. Ensure the sample is free of water, as it can interfere with many derivatization reactions.
Analyte Degradation This compound may be degrading during sample processing or injection. Solution: Minimize sample processing time and avoid high temperatures if the analyte is thermally labile. The use of matrix-matched standards can sometimes protect the analyte in the injector.[8]

Decision Tree for Improving Analyte Recovery

G cluster_1 Improving Analyte Recovery start Low Analyte Recovery q1 Is Sample Extraction Optimized? start->q1 optimize_extraction Optimize LLE/SPE Parameters q1->optimize_extraction No q2 Is Derivatization Complete? q1->q2 Yes a1_yes Yes a1_no No optimize_extraction->q2 optimize_derivatization Optimize Reagent, Time, and Temperature q2->optimize_derivatization No check_degradation Investigate Analyte Degradation q2->check_degradation Yes a2_yes Yes a2_no No optimize_derivatization->check_degradation end Recovery Improved check_degradation->end

Caption: A decision tree to guide the process of troubleshooting and improving low analyte recovery.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add an appropriate internal standard.

    • Add 0.5 g of NaCl to increase the ionic strength of the aqueous phase.

    • Adjust the pH of the sample. For diols, a neutral to slightly acidic pH is often a good starting point.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the derivatization solvent.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Dilute 0.5 mL of plasma or serum with 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6-7).[9] This reduces viscosity and improves flow through the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a polar SPE cartridge (e.g., Diol or NH2 bonded silica) by passing 2 mL of methanol followed by 2 mL of the pre-treatment buffer.[10] Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences. For a polar sorbent, this could be a nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent.

  • Elution:

    • Elute the this compound with a strong polar solvent (e.g., methanol, acetonitrile).

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatization solvent.

Protocol 3: Derivatization and GC-MS Analysis

This protocol is adapted from methods used for similar diols and should be validated for this compound.

  • Derivatization (Phenylboronic Acid Esterification):

    • To the dried and reconstituted sample extract, add a solution of phenylboronic acid (PBA) in an appropriate solvent (e.g., ethyl acetate).

    • Heat the mixture at 70-90°C for 20-30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Parameters (Starting Point for Method Development):

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound should be used for enhanced sensitivity and selectivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Analytes

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for Polar Analytes
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may result in significant matrix effects.Variable, often lower than LLE or SPE.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may use large volumes of organic solvents.50-90% (highly dependent on solvent and pH optimization).[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.[6]Highly selective, can provide very clean extracts and analyte concentration.More complex method development, can be more expensive.>80% with optimized method.[7]

Workflow for Sample Analysis

G cluster_2 Overall Analytical Workflow sample Biological Sample (Plasma, Urine, etc.) prep Sample Preparation (LLE or SPE) sample->prep derivatization Derivatization prep->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data result Final Result data->result

Caption: A schematic of the complete analytical workflow for the determination of this compound in biological samples.

References

Refinement of experimental conditions for 2-methylpentane-1,3-diol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylpentane-1,3-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its common applications? this compound is a chemical compound with the formula C6H14O2.[1][2] It is a diol, meaning it has two hydroxyl (-OH) groups. Due to its structure, it can be used as a precursor in the synthesis of various organic molecules, including pharmaceutical intermediates and polymers.[3][4] It also finds application as a solvent and stabilizer.[3]

  • What are the key safety precautions to take when working with this compound? It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5][6] Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, should be worn to prevent skin and eye contact.[6][7] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[6][7] All equipment should be properly grounded to prevent static discharge.[5]

Synthesis & Purification

  • How is this compound typically synthesized? One common method for synthesizing diols is through the reduction of corresponding ketones or aldehydes. For instance, β-hydroxy ketones can be reduced to 1,3-diols using hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[3] Another approach involves the acid-catalyzed hydration of alkenes.[3]

  • What are common impurities, and how can they be removed? Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvent. Purification can often be achieved through distillation.[4] The choice of purification method will depend on the specific impurities present.

Reactions

  • What types of reactions can this compound undergo? As a diol, this compound can undergo a variety of reactions, including oxidation, dehydration, esterification, and the formation of acetals with aldehydes and ketones.[3]

  • How can I monitor the progress of a reaction involving this compound? Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are effective techniques for monitoring the progress of reactions involving this compound by tracking the disappearance of starting materials and the appearance of products over time.

Troubleshooting Guides

Low Reaction Yield

  • Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction:

      • Problem: The reaction may not have gone to completion.

      • Solution: Extend the reaction time and monitor progress using GC-MS or NMR. Consider a modest increase in reaction temperature, but be mindful of potential side reactions.[8]

    • Suboptimal Reagent Stoichiometry:

      • Problem: The molar ratios of your reactants may not be optimal.

      • Solution: Experiment with varying the stoichiometry of the reactants. For reactions like esterification, using an excess of one reactant can drive the equilibrium towards the product.[9]

    • Catalyst Inactivity:

      • Problem: The catalyst may be poisoned or deactivated.[10]

      • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading.

    • Product Loss During Workup:

      • Problem: The desired product may be lost during extraction or purification steps.

      • Solution: Optimize your workup procedure. Ensure the pH is appropriate for your product's stability and solubility during aqueous extraction. For purification by distillation, ensure the vacuum and temperature are suitable to prevent product decomposition.

Formation of Side Products

  • Q: I am observing significant formation of side products. How can I improve the selectivity of my reaction? A: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

    • Temperature Control:

      • Problem: High reaction temperatures can often lead to side reactions, such as dehydration or decomposition.[8]

      • Solution: Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity.

    • Choice of Catalyst:

      • Problem: The catalyst being used may not be selective for the desired transformation.

      • Solution: Screen different catalysts. For example, in oxidation reactions, a milder oxidizing agent might prevent over-oxidation.

    • Solvent Effects:

      • Problem: The solvent can influence the reaction pathway.

      • Solution: Experiment with different solvents of varying polarity. The choice of solvent can affect the solubility of reactants and stabilize transition states differently, thus altering the product distribution.

Purification Challenges

  • Q: I am having difficulty purifying my product from the reaction mixture. What can I do? A: Purification can be challenging, especially if the product has similar physical properties to the starting materials or byproducts.

    • Distillation Issues:

      • Problem: Co-distillation of product and impurities with similar boiling points.

      • Solution: Use a fractional distillation column with a higher number of theoretical plates for better separation. Alternatively, consider vacuum distillation to lower the boiling points and potentially improve separation.

    • Chromatography Issues:

      • Problem: Poor separation on a chromatography column.

      • Solution: Optimize the mobile phase (solvent system) and stationary phase. A different solvent gradient or a different type of column packing might provide the necessary resolution.

Experimental Protocols

1. Dehydration of this compound to Unsaturated Alcohols

  • Objective: To synthesize unsaturated alcohols from this compound via acid-catalyzed dehydration.

  • Materials:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Round-bottom flask

    • Distillation apparatus

    • Heating mantle

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask, add this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

    • Assemble a simple or fractional distillation apparatus.

    • Gently heat the mixture to the boiling point of the expected unsaturated alcohol. The product will co-distill with water.

    • Collect the distillate in a receiving flask.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. The resulting liquid is the crude unsaturated alcohol.

    • Further purification can be achieved by fractional distillation.

2. Acetal Formation with an Aldehyde

  • Objective: To protect the diol functionality of this compound by forming a cyclic acetal with an aldehyde.

  • Materials:

    • This compound

    • An aldehyde (e.g., benzaldehyde)

    • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

    • Toluene or another suitable solvent

    • Dean-Stark apparatus

    • Round-bottom flask

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine this compound, the aldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Attach a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.[11]

    • Monitor the reaction by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is complete.

    • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude acetal.

    • The product can be further purified by distillation or chromatography if necessary.

Quantitative Data Summary

Table 1: Example Reaction Conditions for Diol Reactions

ParameterDehydrationAcetal Formation
Catalyst Conc. H₂SO₄ or H₃PO₄p-Toluenesulfonic acid
Catalyst Loading Catalytic amountCatalytic amount
Solvent None (neat) or high-boiling solventToluene
Temperature Boiling point of productReflux temperature of toluene (~111°C)
Reaction Time Varies (monitor by distillation)Varies (monitor water removal)
Typical Yield Moderate to highHigh

Note: These are general conditions and may need to be optimized for specific substrates and scales.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Measure Reactants & Solvent Apparatus Assemble Apparatus (e.g., Reflux, Distillation) Combine Combine Reactants & Catalyst Heat Heat to Desired Temperature Combine->Heat Monitor Monitor Progress (TLC, GC, NMR) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Distillation, Chromatography) Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield Troubleshooting_Tree Start Low Yield or Side Products Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Completion Is the reaction going to completion? Check_Conditions Are reaction conditions (temp, catalyst) optimal? Check_Completion->Check_Conditions Yes Sol_Time_Temp Increase reaction time or temperature cautiously. Check_Completion->Sol_Time_Temp No Check_Purity->Check_Completion Yes Sol_Purify_SM Purify starting materials. Check_Purity->Sol_Purify_SM No Check_Workup Is product lost during workup? Check_Conditions->Check_Workup Yes Sol_Optimize Optimize temperature, screen catalysts/solvents. Check_Conditions->Sol_Optimize No Check_Workup->Sol_Optimize No Sol_Workup Modify extraction/purification procedure. Check_Workup->Sol_Workup Yes

References

Technical Support Center: 2-Methylpentane-1,3-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the synthesis of 2-methylpentane-1,3-diol, primarily focusing on a common two-step synthetic route: the aldol condensation of propanal followed by chemical reduction.

Frequently Asked Questions (FAQs) and Troubleshooting

Aldol Condensation Stage Issues

Q1: Why is my yield of the aldol adduct (3-hydroxy-2-methylpentanal) low?

A1: Low yields in the aldol condensation step can be attributed to several factors:

  • Reaction Temperature: The aldol condensation of propanal is exothermic. If the temperature rises above 10-15°C, side reactions such as the Cannizzaro reaction, polymerization, or dehydration of the desired product can occur, reducing the yield. It is critical to maintain cooling with an ice bath throughout the addition of the aldehyde.

  • Concentration of Base: The concentration of the base catalyst (e.g., NaOH) is crucial. Too high a concentration can promote side reactions, while too low a concentration will result in a slow and incomplete reaction. A catalytic amount is sufficient.

  • Purity of Propanal: Propanal can oxidize to propanoic acid or polymerize on storage. The presence of acidic impurities will neutralize the base catalyst, and polymers will interfere with the reaction. Using freshly distilled propanal is highly recommended.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can promote the formation of byproducts.

Q2: My reaction mixture turned yellow or brown. Is this normal?

A2: The formation of a yellow or brown color often indicates the formation of polymeric byproducts or α,β-unsaturated carbonyl compounds from dehydration, which can further polymerize. This is typically caused by excessive temperatures or a high concentration of the base catalyst. While a slight yellowing may be acceptable, a dark color suggests significant byproduct formation and a lower yield of the desired aldol adduct.

Q3: I seem to have formed 2-methyl-2-pentenal instead of 3-hydroxy-2-methylpentanal. What went wrong?

A3: The formation of the α,β-unsaturated aldehyde (2-methyl-2-pentenal) is due to a dehydration (condensation) reaction following the initial aldol addition. This elimination of water is favored by higher reaction temperatures and/or higher concentrations of the base. To favor the desired β-hydroxy aldehyde, ensure the reaction temperature is kept low (5-10°C) and use a catalytic amount of a dilute base.

Reduction Stage Issues

Q4: The reduction of 3-hydroxy-2-methylpentanal is incomplete. How can I resolve this?

A4: Incomplete reduction is a common issue. Consider the following:

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride, NaBH₄). A common ratio is 1.2 to 1.5 equivalents relative to the aldehyde.

  • Purity of the Aldol Adduct: If the crude product from the first step contains significant impurities, these may consume the reducing agent.

  • Reaction Conditions: The reduction should be carried out at a controlled temperature (often starting at 0°C and allowing it to warm to room temperature). Ensure adequate reaction time (typically 1-3 hours).

  • Deactivation of Reducing Agent: Sodium borohydride reacts with acidic protons. Ensure the reaction medium is not acidic. If using an alcoholic solvent, add the NaBH₄ to the solution of the aldehyde; do not let the NaBH₄ sit in the alcohol for an extended period before the aldehyde is added.

Q5: How can I effectively purify the final this compound product?

A5: this compound is a polar compound with a relatively high boiling point (approx. 212°C), which can make purification challenging.[1]

  • Vacuum Distillation: This is the most common method for purifying the final product. Due to its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.

  • Extraction: During the work-up, ensure thorough extraction from the aqueous layer. Using a more polar solvent like ethyl acetate can be more effective than less polar solvents. Multiple extractions are recommended.

  • Drying: The presence of two hydroxyl groups makes the compound hygroscopic. Ensure the final product is thoroughly dried and stored in a desiccated environment.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via the aldol and reduction pathway. These values are illustrative and may require optimization for specific laboratory conditions.

ParameterAldol Condensation of PropanalReduction with NaBH₄
Key Reagents Propanal, NaOH (aq)3-hydroxy-2-methylpentanal, NaBH₄
Typical Solvent Water or Ethanol/WaterMethanol or Ethanol
Temperature Range (°C) 5 – 100 – 25
Typical Reaction Time 2 – 4 hours1 – 3 hours
Expected Yield 50 – 70%>90%
Common Analytical Checks TLC, ¹H NMR, IR (disappearance of aldehyde C-H, appearance of -OH)TLC, ¹H NMR, IR (disappearance of aldehyde C=O)

Experimental Protocol

Part A: Synthesis of 3-hydroxy-2-methylpentanal via Aldol Condensation

  • Setup: Place a 250 mL three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a thermometer, in an ice-salt bath.

  • Reagents: Add 50 mL of a 2% (w/v) aqueous sodium hydroxide (NaOH) solution to the flask and cool it to 5°C.

  • Aldehyde Addition: Fill the dropping funnel with 29 g (0.5 mol) of freshly distilled propanal. Add the propanal dropwise to the stirred NaOH solution over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Neutralization: Slowly neutralize the reaction mixture by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude oil is 3-hydroxy-2-methylpentanal.

Part B: Reduction to this compound

  • Setup: Dissolve the crude 3-hydroxy-2-methylpentanal from Part A in 100 mL of ethanol in a 250 mL flask and cool the solution in an ice bath.

  • Reducing Agent Addition: In a separate beaker, prepare a solution of 5.7 g (0.15 mol) of sodium borohydride (NaBH₄) in 50 mL of cold ethanol. Slowly add the NaBH₄ solution to the stirred aldehyde solution, keeping the temperature below 20°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Cool the flask in an ice bath again and slowly add 1M HCl to decompose the excess NaBH₄ and the borate esters (cease addition when gas evolution stops).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The remaining residue can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction_Pathway propanal Propanal (2 eq.) aldol_adduct 3-Hydroxy-2-methylpentanal propanal->aldol_adduct 1. NaOH (cat.), 5-10°C 2. H3O+ workup final_product This compound aldol_adduct->final_product 1. NaBH4, Ethanol 2. H3O+ workup

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start_node Low Yield or Impure Product decision_node decision_node start_node->decision_node Start Troubleshooting process_node_aldol Problem in Aldol Condensation? decision_node->process_node_aldol Check Aldol Stage process_node_reduction Problem in Reduction Step? decision_node->process_node_reduction Check Reduction Stage process_node process_node solution_node solution_node solution_aldol_temp Improve cooling; Slow down addition process_node_aldol->solution_aldol_temp High Temp (>10°C)? solution_aldol_reagent Use freshly distilled propanal process_node_aldol->solution_aldol_reagent Impure Propanal? solution_aldol_byproduct Lower temperature; Use dilute base process_node_aldol->solution_aldol_byproduct Dehydration Product (α,β-unsaturated)? solution_reduction_incomplete Use molar excess of NaBH4; Check for acidic impurities process_node_reduction->solution_reduction_incomplete Incomplete Reduction? solution_reduction_purification Use vacuum distillation; Ensure thorough extraction process_node_reduction->solution_reduction_purification Purification Issues?

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Process Validation for Reactions Involving 2-Methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylpentane-1,3-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is commonly synthesized through two primary routes:

  • Acid-Catalyzed Hydration of Alkenes: This method involves the reaction of an appropriate alkene with water in the presence of an acid catalyst, such as dilute sulfuric acid. The reaction follows Markovnikov's rule.[1]

  • Enzymatic Synthesis: Biocatalytic methods, for instance, using enzymes like ketoreductases (KREDs), offer a stereoselective route to produce specific isomers of the diol.[2] This method is often preferred for pharmaceutical applications where chirality is critical.

Q2: What are the key chemical properties of this compound?

A2: this compound is a colorless to pale yellow liquid. Its key properties include two hydroxyl (-OH) groups, which allow for hydrogen bonding, making it soluble in organic solvents.[2]

Q3: What are the primary applications of this compound in research and development?

A3: this compound serves as a versatile building block in organic synthesis. It is used as a precursor for the synthesis of various organic molecules and as an intermediate in the production of pharmaceutical compounds.[2]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for quantifying purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying isomers. Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence of the diol's hydroxyl functional groups.[3][4]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in diol synthesis can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting materials are still present. For equilibrium-driven reactions like acid-catalyzed hydration, consider removing by-products (e.g., water) to drive the reaction forward.

  • Side Reactions:

    • Solution: Over-oxidation can be a common issue in diol synthesis, leading to the formation of aldehydes, ketones, or carboxylic acids.[5] If using an oxidizing agent, ensure it is added slowly and at the correct temperature. In acid-catalyzed reactions, unwanted elimination reactions can occur.[6] Optimizing the reaction temperature and using a less polar solvent can help minimize these side reactions.

  • Poor Quality of Reagents:

    • Solution: Ensure all starting materials and solvents are of high purity and are anhydrous where necessary. Impurities in reactants can inhibit the reaction or lead to the formation of by-products.

  • Suboptimal Reaction Conditions:

    • Solution: Temperature, pressure, and catalyst concentration are critical parameters. For acid-catalyzed hydration, ensure the acid concentration is optimal. For enzymatic reactions, pH and temperature must be maintained within the enzyme's optimal range. A systematic optimization of these parameters may be necessary.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_completion 1. Check Reaction Completion (TLC/GC) start->check_completion is_complete Is reaction complete? check_completion->is_complete extend_time Extend reaction time / Optimize catalyst is_complete->extend_time No analyze_byproducts 2. Analyze for By-products (GC-MS/NMR) is_complete->analyze_byproducts Yes extend_time->check_completion byproducts_present Significant by-products? analyze_byproducts->byproducts_present optimize_conditions Optimize conditions (Temp, Solvent) to minimize side reactions byproducts_present->optimize_conditions Yes check_reagents 3. Verify Reagent Quality byproducts_present->check_reagents No review_protocol 4. Review and Optimize Protocol optimize_conditions->review_protocol reagents_pure Are reagents pure and dry? check_reagents->reagents_pure purify_reagents Purify/replace reagents reagents_pure->purify_reagents No reagents_pure->review_protocol Yes purify_reagents->review_protocol PurityAssessment start Impure Product after Initial Purification analyze_impurities 1. Identify Impurities (GC-MS, NMR) start->analyze_impurities impurity_type What is the main impurity? analyze_impurities->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Starting Material byproduct Reaction By-product impurity_type->byproduct By-product isomer Isomer impurity_type->isomer Isomer optimize_reaction Optimize reaction for higher conversion starting_material->optimize_reaction byproduct->optimize_reaction optimize_purification Optimize purification (e.g., column chromatography, distillation) byproduct->optimize_purification use_stereoselective_synthesis Use stereoselective synthesis (e.g., enzymatic) isomer->use_stereoselective_synthesis optimize_reaction->optimize_purification

References

Validation & Comparative

A Comparative Analysis of 2-Methylpentane-1,3-diol and Structurally Similar Glycols for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and properties of 2-methylpentane-1,3-diol in comparison to other common diols, supported by experimental data and detailed protocols.

Introduction

This compound is a branched-chain aliphatic diol that is gaining interest in the cosmetic and pharmaceutical industries for its unique physicochemical properties. Like other glycols, it functions as a solvent, humectant, and viscosity-regulating agent. Its branched structure, however, may offer distinct advantages in terms of skin feel, stability, and interaction with other formulation components. This guide provides a comparative analysis of this compound against other widely used diols: propylene glycol, butylene glycol, pentylene glycol, and hexylene glycol. The following sections present a quantitative comparison of their physical properties, outline detailed experimental protocols for performance evaluation, and illustrate key concepts with diagrams.

Data Presentation: A Side-by-Side Comparison of Physicochemical Properties

The selection of a diol in a formulation is often dictated by its physical properties, which influence the final product's texture, stability, and efficacy. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundPropylene GlycolButylene GlycolPentylene GlycolHexylene Glycol
Molecular Formula C₆H₁₄O₂C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂C₆H₁₄O₂
Molecular Weight ( g/mol ) 118.17[1]76.09[2]90.12[3]104.15[4]118.18[5]
Boiling Point (°C) ~212[6]187.6[2]~198[7]242[8]197[9]
Melting Point (°C) --60[2]<-50[10]-18[11]-50[9]
Density (g/cm³ at 20°C) ~0.947 (at 25°C)[6]1.036[2]~0.889 (at 20°C)[3]0.966 - 0.976[4]0.924[12]
Viscosity (cP at 20°C) -56.0[13]-Low[4]38.9[12]
Solubility in Water SolubleMiscible[13]Soluble[7]Soluble[4]Miscible[14]

Experimental Protocols

To provide a framework for the objective comparison of these diols, detailed methodologies for key experiments are outlined below.

Skin Hydration Efficacy (Corneometry)

This protocol details the procedure for measuring the skin hydration effects of a topical formulation containing a subject diol.

Objective: To quantify the change in stratum corneum hydration after the application of a cosmetic formulation.

Apparatus:

  • Corneometer® CM 825

  • Volumetric applicator

  • Controlled environment room (20-22°C, 40-60% relative humidity)

Procedure:

  • Subject Acclimatization: Subjects will rest in a controlled environment for at least 20 minutes before measurements are taken.[15]

  • Baseline Measurement (T0): A baseline reading of skin hydration is taken from a defined area on the forearm of each subject.

  • Product Application: A precise amount of the test formulation is applied to the defined area. A control area on the same forearm remains untreated.

  • Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 30 minutes, 1 hour, 2 hours, and 4 hours) after product application.[16] The probe is placed in contact with the skin with a constant pressure.[17]

  • Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline readings. Results are often expressed as a percentage increase in hydration compared to the untreated control site.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Subject Acclimatization (20-22°C, 40-60% RH) baseline Baseline Measurement (T0) (Corneometer) acclimatization->baseline Establishes stable skin condition application Product Application (Test vs. Control) baseline->application measurement Post-Application Measurements (T30, T60, T120, T240) application->measurement Time-course evaluation analysis Data Analysis (% Hydration Increase) measurement->analysis

Experimental workflow for assessing skin hydration using a Corneometer.

Antimicrobial Efficacy (Broth Microdilution Method)

This protocol is for determining the minimum inhibitory concentration (MIC) of a diol against a specific microorganism.

Objective: To determine the lowest concentration of a diol that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Diol solution of known concentration

  • Incubator

Procedure:

  • Preparation of Diol Dilutions: A serial dilution of the diol is prepared in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Controls: Positive (microorganism in broth without diol) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the diol at which no visible growth of the microorganism is observed.

G start Start dilution Prepare Serial Dilutions of Diol in Microtiter Plate start->dilution inoculation Inoculate Wells with Standardized Microorganism Suspension dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate Plate (e.g., 37°C for 24h) controls->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) of a diol.

Mechanism of Action as a Penetration Enhancer

While not a signaling pathway in the traditional sense of receptor-ligand interactions, the mechanism by which glycols enhance the penetration of other active ingredients through the stratum corneum is of significant interest to drug development professionals. Molecular dynamics simulations have shown that propylene glycol can localize in the hydrophilic headgroup regions of the lipid bilayer of the stratum corneum.[18] This interaction disrupts the hydrogen-bond network between the lipid headgroups, leading to a slight increase in the disorder of the lipid tails in a concentration-dependent manner.[18] This disruption of the highly organized structure of the stratum corneum lipids is a key mechanism by which glycols can facilitate the permeation of other molecules.[18][19]

G cluster_skin Stratum Corneum lipid_bilayer Organized Lipid Bilayer h_bond Lipid Headgroup Hydrogen-Bond Network diol Diol Application localization Localization at Lipid-Water Interface diol->localization disruption Disruption of H-Bond Network localization->disruption disorder Increased Lipid Tail Disorder disruption->disorder penetration Enhanced Penetration of Active Ingredients disorder->penetration

Mechanism of diols as penetration enhancers in the stratum corneum.

Concluding Remarks

This compound presents a viable alternative to more conventional glycols in cosmetic and pharmaceutical formulations. Its branched structure and higher molecular weight compared to propylene and butylene glycol may offer a different sensory profile and performance characteristics. The provided data and experimental protocols serve as a foundation for researchers to conduct their own comparative studies and determine the most suitable diol for their specific application. Further research into the comparative performance of this compound in areas such as sensory perception, formulation stability, and synergistic effects with other ingredients is warranted.

References

A Comparative Guide to the Purity Validation of 2-methylpentane-1,3-diol: NMR vs. HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical and fine chemical industries. For a compound such as 2-methylpentane-1,3-diol, a versatile building block and solvent, ensuring high purity is paramount for the integrity of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). We will delve into the experimental protocols, present comparative data, and explore alternative methods to provide a holistic view for researchers.

Executive Summary

Both qNMR and HRMS are sophisticated techniques capable of providing detailed information about the purity of this compound.

  • Quantitative NMR (qNMR) offers a direct, primary method for determining the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. It is highly accurate, precise, and non-destructive.

  • High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of the target compound and the detection of impurities with different elemental compositions, even at trace levels. While not inherently quantitative without calibration, it is exceptionally sensitive and specific.

The choice between these methods often depends on the specific requirements of the analysis, such as the need for absolute quantification versus impurity identification, and the available instrumentation.

Data Presentation: A Comparative Analysis

To illustrate the capabilities of each technique, we present hypothetical yet realistic data for a sample of this compound with a known impurity, 2-methylpentanal, which could be a residual starting material from its synthesis.

Table 1: Quantitative Purity Analysis of this compound

ParameterQuantitative NMR (¹H qNMR)High-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Purity (%) 99.5% (by mass)Not directly quantitative without a standard99.6% (by area %)
Impurity Detected 2-methylpentanal (0.5%)2-methylpentanal2-methylpentanal (0.4%)
Limit of Detection (LOD) ~0.1%< 10 ppm~10 ppm
Limit of Quantitation (LOQ) ~0.3%~50 ppm~50 ppm
Sample Amount ~5-10 mg< 1 mg< 1 µL (in solution)
Analysis Time ~15-30 minutes per sample~5-10 minutes per sample~20-40 minutes per sample
Strengths Absolute quantification, structural informationHigh sensitivity and specificity for massRobust, reproducible, quantitative for volatile impurities
Limitations Lower sensitivity than MS, potential for signal overlapRequires ionization, not inherently quantitativeRequires volatile and thermally stable compounds

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺119.1067119.1065-1.68C₆H₁₅O₂
[M+Na]⁺141.0886141.0884-1.42C₆H₁₄NaO₂

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete magnetization recovery.

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of this compound and identify potential impurities based on accurate mass measurements.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • HRMS instrument (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in the chosen solvent.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in a positive or negative ionization mode over a relevant mass range.

  • Process the data to obtain the accurate m/z values of the detected ions.

  • Compare the observed m/z with the theoretical m/z for the expected ions of this compound (e.g., [M+H]⁺, [M+Na]⁺).

  • Calculate the mass error in parts per million (ppm) to confirm the elemental composition.

  • Analyze the spectrum for any other significant ions and use their accurate masses to propose the elemental compositions of potential impurities.

Mandatory Visualization

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_result Final Purity Assessment Sample This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution qNMR qNMR Analysis Dissolution->qNMR HRMS HRMS Analysis Dissolution->HRMS Alternatives Alternative Methods (GC-FID, Titration) Dissolution->Alternatives qNMR_Data Purity Calculation (Integration, Formula) qNMR->qNMR_Data HRMS_Data Mass Accuracy Calculation & Impurity ID HRMS->HRMS_Data Alt_Data Comparative Analysis Alternatives->Alt_Data Report Purity Validation Report qNMR_Data->Report HRMS_Data->Report Alt_Data->Report

Navigating the NMR Landscape: A Comparative Guide to Experimental and Computational Data for 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Nuclear Magnetic Resonance (NMR) data is crucial for the structural elucidation and characterization of organic molecules. This guide provides a framework for cross-referencing experimental and computational NMR data, using 2-methylpentane-1,3-diol as a case study. Due to the limited availability of public experimental NMR spectra for this compound, this guide will utilize predicted data and established methodologies to illustrate the comparative process, a common scenario in modern chemical research.

Understanding the Synergy of Experimental and Computational NMR

Experimental NMR spectroscopy provides a direct measurement of the magnetic properties of atomic nuclei within a molecule, offering rich information about its structure, dynamics, and environment. However, spectral interpretation can be complex, especially for molecules with multiple stereocenters like this compound.

Computational NMR prediction, typically employing Density Functional Theory (DFT), has emerged as a powerful complementary tool. By calculating theoretical chemical shifts and coupling constants, researchers can generate predicted spectra that aid in the assignment of experimental signals, resolve ambiguities, and even predict the spectra of unknown or yet-to-be-synthesized molecules. The synergy between these two approaches provides a more robust and confident structural assignment.

Data Presentation: A Comparative Look at Predicted NMR Data

In the absence of readily available experimental spectra for this compound, the following tables present a representative comparison of predicted ¹H and ¹³C NMR chemical shifts. These values are typically calculated using DFT methods (e.g., B3LYP functional with a 6-31G(d,p) basis set) and can be obtained from various chemical software packages or online prediction services.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J (Hz)
H on C13.5 - 3.7m-
H on C21.7 - 1.9m-
H on C33.8 - 4.0m-
H on C41.3 - 1.5m-
H on C50.9 - 1.0t7.5
CH₃ on C20.8 - 0.9d7.0
OH on C1Variablebr s-
OH on C3Variablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C165 - 70
C240 - 45
C370 - 75
C425 - 30
C510 - 15
CH₃ on C215 - 20

Note: Predicted values can vary based on the computational method, basis set, and solvent model used. The multiplicity and coupling constants are estimations based on typical structural features.

Experimental and Computational Workflow

The process of acquiring and comparing experimental and computational NMR data follows a structured workflow. This ensures a systematic and rigorous approach to structural verification.

workflow Workflow for Comparing Experimental and Computational NMR Data cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Comparative Analysis exp_sample Sample Preparation exp_nmr NMR Data Acquisition (1H, 13C, 2D) exp_sample->exp_nmr exp_process Spectral Processing & Peak Picking exp_nmr->exp_process compare Cross-Reference Experimental and Calculated Data exp_process->compare comp_model 3D Model Generation comp_conform Conformational Analysis comp_model->comp_conform comp_calc DFT NMR Calculation (GIAO) comp_conform->comp_calc comp_process Boltzmann Averaging of Shifts comp_calc->comp_process comp_process->compare assign Signal Assignment compare->assign validate Structural Validation assign->validate

Workflow for NMR data comparison.

Methodologies

Experimental Protocol: Acquiring NMR Spectra

A standard experimental protocol for obtaining high-quality NMR data for a small organic molecule like this compound would involve the following steps:

  • Sample Preparation: A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample to ensure a homogeneous magnetic field and optimal resolution.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended): Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often performed to establish connectivity between protons and between protons and carbons, respectively. This is particularly useful for complex molecules.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to generate the final spectrum. The chemical shifts of the peaks are then referenced to the internal standard.

Computational Protocol: Predicting NMR Spectra

The computational prediction of NMR parameters for this compound would typically follow these steps:

  • Molecular Modeling: A 3D model of the molecule is generated. For a flexible molecule like this compound, it is crucial to consider its different possible conformations.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using a suitable level of theory, commonly a DFT functional such as B3LYP with a basis set like 6-31G(d).

  • NMR Calculation: For each optimized conformer, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely used and reliable approach. A larger basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to improve accuracy. The effect of the solvent can be included using a continuum solvent model like the Polarizable Continuum Model (PCM).

  • Calculation of Chemical Shifts: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.

  • Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all the considered conformers based on their relative energies. This accounts for the contribution of different conformations to the observed spectrum.

By following these detailed experimental and computational protocols, researchers can confidently cross-reference the resulting data to achieve accurate and unambiguous structural elucidation of molecules like this compound. This integrated approach is an indispensable part of the modern chemist's toolkit for molecular characterization.

A Comparative Analysis of Small Molecule EGFR Inhibitors: Gefitinib, Erlotinib, and Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cellular signaling pathways frequently dysregulated in cancer.[1][2] The inhibitors compared are Gefitinib, Erlotinib, and Afatinib, all of which have been investigated for their therapeutic potential. This document summarizes their inhibitory potency, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[3][4][5][6] The following table summarizes the IC50 values for Gefitinib, Erlotinib, and Afatinib against the EGFR tyrosine kinase. Lower IC50 values are indicative of higher potency.[5]

InhibitorTarget KinaseIC50 (nM)Notes
Gefitinib EGFR26 - 57Potency varies depending on the specific tyrosine residue and experimental conditions.[]
Erlotinib EGFR2Demonstrates high potency against the isolated enzyme.[][8]
Afatinib EGFR (irreversible)Not directly comparable via IC50As an irreversible inhibitor, its mechanism differs from reversible inhibitors like Gefitinib and Erlotinib, making direct IC50 comparison less meaningful.[9]

Note: IC50 values can vary between different studies due to variations in experimental conditions such as substrate concentration.[5][6]

Experimental Protocols

The determination of IC50 values and the characterization of enzyme inhibitors rely on robust experimental protocols.[10][11][12] Below are detailed methodologies for key experiments cited in the evaluation of these small molecule inhibitors.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a small molecule inhibitor against a target kinase in a cell-free system.

1. Materials and Reagents:

  • Purified target enzyme (e.g., recombinant EGFR)

  • Specific substrate for the enzyme

  • Small molecule inhibitor to be tested

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • ATP (Adenosine triphosphate)

  • Cofactors if required by the enzyme (e.g., Mg²⁺)

  • Detection reagent (e.g., antibody for phosphorylated substrate, luminescent or fluorescent probe)

  • 96-well microplates

  • Microplate reader

2. Step-by-Step Protocol: [11]

  • Prepare Solutions: Prepare a stock solution of the inhibitor, typically in DMSO. Create a serial dilution of the inhibitor in the assay buffer. Prepare solutions of the enzyme, substrate, and ATP at desired concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the different concentrations of the inhibitor to the wells. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to each well.

  • Monitor the Reaction: Allow the reaction to proceed for a set amount of time. The reaction is then stopped, and the amount of product formed (or substrate consumed) is measured using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target enzyme's signaling.

1. Materials and Reagents:

  • Cancer cell line (e.g., EGFR-dependent non-small cell lung cancer cells)

  • Cell culture medium and supplements

  • Small molecule inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

2. Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the control. The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][14][15] TKIs competitively bind to the ATP-binding site in the intracellular kinase domain of EGFR, thereby blocking these downstream signals.[8][16]

EGFR_Signaling_Pathway Ligand EGF/ TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K TKI Gefitinib/ Erlotinib TKI->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Experimental Workflow Diagram

The following diagram outlines the generalized experimental workflow for determining the IC50 value of an enzyme inhibitor. This process involves a series of steps from preparing the necessary reagents to analyzing the final data to quantify the inhibitor's potency.

IC50_Workflow Start Start Prep Prepare Reagents: Enzyme, Substrate, Inhibitor Start->Prep Serial Serial Dilution of Inhibitor Prep->Serial Incubate Pre-incubate Enzyme with Inhibitor Serial->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Enzyme Activity React->Measure Analyze Data Analysis: Plot % Inhibition vs. [Inhibitor] Measure->Analyze IC50 Calculate IC50 Value Analyze->IC50 End End IC50->End

Caption: Generalized workflow for IC50 determination.

Logical Relationship Diagram

Inhibitor_Comparison Inhibitors EGFR Tyrosine Kinase Inhibitors Gefitinib Gefitinib (1st Gen, Reversible) Inhibitors->Gefitinib Erlotinib Erlotinib (1st Gen, Reversible) Inhibitors->Erlotinib Afatinib Afatinib (2nd Gen, Irreversible) Inhibitors->Afatinib Comparison Comparative Clinical Efficacy Gefitinib->Comparison Erlotinib->Comparison Afatinib->Comparison Gef_vs_Erl Gefitinib vs. Erlotinib Comparison->Gef_vs_Erl First_vs_Second 1st Gen vs. 2nd Gen Comparison->First_vs_Second Conclusion Therapeutic Choice depends on EGFR mutation status, efficacy, and tolerability profile. Gef_vs_Erl->Conclusion First_vs_Second->Conclusion

Caption: Comparative logic of EGFR inhibitors.

References

A Comparative Analysis of the Pharmacokinetic Profiles of HMB Free Acid and Calcium HMB

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioavailability and metabolic fate of two primary forms of β-hydroxy-β-methylbutyrate (HMB), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison based on current experimental data. The differing physicochemical properties of HMB free acid (HMB-FA) and its calcium salt counterpart (HMB-Ca) give rise to distinct pharmacokinetic behaviors, a critical consideration for clinical application and formulation development.

The therapeutic potential of HMB in mitigating muscle protein breakdown and promoting synthesis is well-documented. However, the efficiency of its delivery to target tissues is contingent on its form. This guide synthesizes findings from key human clinical trials to elucidate the nuances of HMB-FA and HMB-Ca pharmacokinetics, providing a foundation for informed decisions in research and development.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of HMB are significantly influenced by its salt form and the delivery vehicle. Below is a summary of key data from comparative human studies.

StudyHMB FormDoseCmax (µmol/L)Tmax (min)AUC (µmol·L⁻¹·min⁻¹)
Fuller et al. (2011) HMB-FA (Gel)1g249 ± 1438 ± 4Significantly Higher vs HMB-Ca
HMB-Ca (Capsule)1g131 ± 6128 ± 11-
Fuller et al. (2015) HMB-FA (Capsule)1g270.2 ± 17.8~44Significantly Higher vs HMB-Ca
HMB-Ca (Capsule)1g153.9 ± 17.9~131-
HMB-FA (in water)1g--Higher in first 60 min vs HMB-Ca
HMB-Ca (in water)1g---
de Assis et al. (2022) HMB-FA (Capsule)1g139.1 ± 67.278 ± 2129,130 ± 12,946
HMB-Ca (Capsule)1g229.2 ± 65.979 ± 4050,078 ± 10,507
HMB-Ca (in water)1g249.7 ± 49.743 ± 2247,871 ± 10,783

Note: Data are presented as mean ± standard deviation or standard error as reported in the original studies. AUC values are not always directly comparable across studies due to different calculation methods and time intervals.

The data reveals a compelling narrative with conflicting outcomes. Earlier studies by Fuller and colleagues suggested that HMB-FA leads to a more rapid and pronounced peak in plasma HMB concentrations.[1][2] In contrast, a more recent study by de Assis and colleagues indicates a superior bioavailability for HMB-Ca, particularly when administered dissolved in water.[3] These discrepancies may be attributable to differences in the formulation and administration of the HMB forms, highlighting the critical role of the delivery matrix in absorption kinetics.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data.

Fuller et al. (2011)
  • Participants: Eight male and eight female subjects participated in two separate studies.

  • Study Design: A randomized, crossover design was used in both studies.

  • HMB Administration: In the first study, subjects received 1g of HMB as either HMB-Ca in a gelatin capsule or an equivalent amount of HMB-FA in a gel form, which was either swallowed directly or held sublingually before swallowing.

  • Blood Sampling: Plasma HMB concentrations were measured at various time points over 3 hours post-ingestion in the first study and over 24 hours in the second.[1]

  • Analytical Method: The specific analytical method for HMB quantification in plasma was not detailed in the abstract.

Fuller et al. (2015)
  • Participants: Ten human subjects (five male and five female) were enrolled.

  • Study Design: The study followed a randomized crossover design.

  • HMB Administration: The study compared the bioavailability of HMB from commercially available capsule forms of HMB-FA and HMB-Ca. It also assessed the pharmacokinetics of each form when mixed in water.[2]

  • Blood Sampling: Blood samples were collected to measure plasma HMB concentrations at multiple time points.

  • Analytical Method: The publication does not specify the analytical method in the abstract.

de Assis et al. (2022)
  • Participants: Sixteen young individuals participated in the study.

  • Study Design: The study employed a counterbalanced crossover design.

  • HMB Administration: Participants received three different treatments on separate occasions: HMB-FA in clear capsules, HMB-Ca in gelatin capsules, and HMB-Ca dissolved in water. Each treatment provided 1g of HMB.[3]

  • Blood Sampling: Blood samples were taken before and at multiple time points following ingestion to determine plasma HMB concentrations.[3]

  • Analytical Method: The specific analytical method for HMB quantification in plasma was not detailed in the abstract. A common high-throughput method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantitation of HMB in human plasma.

HMB's Dual-Action Mechanism on Muscle Protein Homeostasis

HMB exerts its effects on skeletal muscle through two primary signaling pathways: the stimulation of protein synthesis via the mTOR pathway and the inhibition of protein degradation through the ubiquitin-proteasome pathway.

mTOR_Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 | Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Lifted

Caption: HMB-mediated activation of the mTORC1 signaling pathway.

Ubiquitin_Pathway HMB HMB Ubiquitin_Proteasome_System Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome_System | Protein_Degradation Protein Degradation Ubiquitin_Proteasome_System->Protein_Degradation Muscle_Protein Muscle Protein Muscle_Protein->Protein_Degradation

Caption: HMB-mediated inhibition of the ubiquitin-proteasome pathway.

Conclusion

The pharmacokinetic comparison of HMB-FA and HMB-Ca reveals a complex interplay between the chemical form of HMB and its delivery method. While earlier research pointed towards the superiority of HMB-FA in terms of rapid absorption and higher peak plasma concentrations, more recent evidence suggests that HMB-Ca, particularly when dissolved in a liquid matrix, may offer greater overall bioavailability. These findings underscore the importance of formulation in optimizing the therapeutic delivery of HMB. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic nuances is paramount for designing effective clinical trials and developing novel formulations that maximize the anabolic and anti-catabolic potential of HMB. Further research is warranted to fully elucidate the impact of different formulations on the pharmacokinetic profiles of both HMB-FA and HMB-Ca.

References

A Comparative Guide to 2-Methylpentane-1,3-diol and Other Aliphatic Diols in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methylpentane-1,3-diol with other common aliphatic diols used across various industrial sectors. The information presented herein is curated to assist in the selection of appropriate diols for specific applications, with a focus on their performance characteristics and the experimental protocols used for their evaluation.

Introduction to Aliphatic Diols

Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a non-aromatic carbon backbone. Their bifunctionality makes them versatile building blocks in polymer synthesis and valuable solvents in a wide range of formulations. The structure of the diol, including its carbon chain length, branching, and the position of the hydroxyl groups, significantly influences its physical and chemical properties, and consequently, its performance in various applications.

This guide focuses on comparing this compound against other commercially significant aliphatic diols such as propylene glycol, 1,3-butanediol, and neopentyl glycol. Key industrial applications covered include their use as solvents, in the synthesis of polymers like polyesters and polyurethanes, and in the formulation of coatings.

Data Presentation: Comparative Properties of Aliphatic Diols

The following table summarizes the key physical and chemical properties of this compound and other selected aliphatic diols. These properties are critical in determining their suitability for different industrial applications.

PropertyThis compoundPropylene Glycol1,3-ButanediolNeopentyl Glycol
CAS Number 149-31-5[1]57-55-6107-88-0126-30-7
Molecular Formula C₆H₁₄O₂[1]C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂
Molecular Weight ( g/mol ) 118.17[1]76.0990.12104.15
Boiling Point (°C) ~212[1]187.4[2]203-204209.39
Melting Point (°C) --60[2]-54127.5 - 129.6
Density (g/cm³ at 20°C) ~0.947 (for 2,2-dimethylpentane-1,3-diol)[1]1.0361[2]1.005 (at 25°C)1.064
Flash Point (°C) -99[3]-129
Solubility Soluble in polar solvents (e.g., acetone, diethyl ether)[1]Miscible with water, ethanol, and many organic solvents[3]--
Key Structural Feature Branched pentane backbone[1]Linear propane backboneLinear butane backboneBranched propane backbone

Industrial Applications and Performance Comparison

Solvent Properties

Aliphatic diols are widely used as industrial solvents due to their ability to dissolve a broad range of substances.[4][5] Their effectiveness as a solvent is influenced by their polarity, hydrogen bonding capability, and molecular structure.

This compound, with its branched structure and moderate polarity, is an effective solvent for various resins and is used in the formulation of coatings and inks.[1] Its larger molecular size compared to propylene glycol and 1,3-butanediol results in a higher boiling point and lower volatility.

Performance Insights:

  • Propylene Glycol: Its miscibility with water and a wide range of organic solvents makes it a versatile and widely used solvent in numerous applications.[3]

  • This compound: The branched structure can provide better solubility for certain organic molecules compared to linear diols of similar molecular weight. The hydrophobicity is greater than shorter-chain diols like 2-methylpropane-1,3-diol.[1]

Polymer Synthesis

Aliphatic diols are fundamental monomers in the synthesis of various polymers, including polyesters and polyurethanes. The choice of diol significantly impacts the final properties of the polymer.

Polyurethanes: In polyurethane synthesis, diols react with diisocyanates to form the polymer backbone. The structure of the diol influences the mechanical properties, thermal stability, and flexibility of the resulting polyurethane.

Polyesters: Diols are reacted with dicarboxylic acids to produce polyester resins. These resins are then used in coatings, adhesives, and fibers. The branching in diols like this compound can disrupt polymer chain packing, leading to resins with lower crystallinity and improved flexibility.

Coatings

In the coatings industry, aliphatic diols serve multiple functions. They can act as reactive diluents to reduce viscosity, improve flow and leveling, and can be incorporated into the resin backbone to enhance performance properties such as flexibility, hardness, and durability.

Performance Insights:

  • The use of branched diols can lead to polyester resins with increased shelf-life stability and clarity.

  • The structure of the diol affects the final coating's resistance to cracking (flexibility) and its hardness.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate and compare the performance of aliphatic diols in various industrial applications.

Determination of Solvent Properties

a) Viscosity Reduction Efficiency

  • Objective: To measure the effectiveness of a diol in reducing the viscosity of a resin solution.

  • Standard: Based on ASTM D1725 - Standard Test Method for Viscosity of Resin Solutions.[6][7][8]

  • Procedure:

    • Prepare a stock solution of a standard resin (e.g., a long-oil alkyd resin) in a suitable solvent to a defined viscosity.

    • Add a known weight percentage of the diol to be tested to a measured amount of the resin stock solution.

    • Thoroughly mix the solution until uniform.

    • Measure the viscosity of the resulting solution using a bubble viscometer or a rotational viscometer at a controlled temperature (e.g., 25°C).

    • Compare the viscosity reduction achieved with different diols at the same concentration.

Evaluation in Coatings

a) Film Hardness

  • Objective: To assess the hardness of a coating formulated with the diol.

  • Standard: ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests.[9][10][11][12][13]

  • Procedure:

    • Prepare coating formulations with a standard resin system, incorporating the different diols at the same weight percentage.

    • Apply the coatings to rigid panels (e.g., glass or steel) at a uniform dry film thickness.

    • Cure the coatings according to the manufacturer's recommendations.

    • Condition the coated panels at a standard temperature and humidity.

    • Measure the pendulum hardness (König or Persoz) of the coatings. Higher pendulum swings indicate a harder surface.

b) Film Flexibility

  • Objective: To determine the coating's resistance to cracking upon bending.

  • Standard: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.[14][15][16][17][18]

  • Procedure:

    • Prepare and cure coated panels as described for the hardness test.

    • Bend the coated panels over a conical or cylindrical mandrel.

    • Examine the bent surface for any signs of cracking or delamination.

    • The flexibility is reported as the smallest mandrel diameter at which the coating does not crack.

c) Adhesion

  • Objective: To evaluate the adhesion of the coating to the substrate.

  • Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.[19][20][21][22][23]

  • Procedure:

    • Make a series of cuts through the cured coating in a lattice pattern (cross-hatch).

    • Apply a pressure-sensitive tape over the lattice and then rapidly remove it.

    • Assess the amount of coating removed by the tape according to the ASTM D3359 classification (5B being no removal and 0B being severe removal).

d) Volatile Content

  • Objective: To determine the weight percent of volatile content in a coating formulation.

  • Standard: ASTM D2369 - Standard Test Method for Volatile Content of Coatings.[24][25][26][27][28]

  • Procedure:

    • Accurately weigh a small amount of the liquid coating into a tared dish.

    • Heat the dish in an oven at a specified temperature (e.g., 110°C) for a set time (e.g., 60 minutes).[24]

    • After cooling in a desiccator, reweigh the dish.

    • The weight loss represents the volatile content.

e) Drying Time

  • Objective: To determine the different stages of drying of a coating.

  • Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings.[29][30][31][32][33]

  • Procedure:

    • Apply the coating to a non-absorbent substrate.

    • Periodically test the film for different stages of drying (set-to-touch, tack-free, dry-hard) under controlled temperature and humidity.

Evaluation in Polymers

a) Polyurethane Synthesis

  • Objective: To synthesize polyurethane samples for mechanical property testing.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the diol and a diisocyanate (e.g., MDI) in a specific molar ratio.

    • Heat the mixture to a specified temperature (e.g., 70-80°C) under a nitrogen blanket with stirring.

    • A catalyst (e.g., dibutyltin dilaurate) can be added to control the reaction rate.

    • Once the desired isocyanate content is reached (for a prepolymer) or the reaction is complete, the polymer can be cast into a mold to form a film or a solid sample.

b) Plasticizer Efficiency in PVC

  • Objective: To evaluate the effectiveness of a diol as a plasticizer in a PVC formulation.

  • Standard: Based on ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions (Note: A more relevant standard would be one for evaluating plasticizer performance, such as those for measuring mechanical properties). A more appropriate reference is the general methodology for evaluating plasticizer performance.[34]

  • Procedure:

    • Prepare PVC compounds with a standard formulation, replacing a portion of the primary plasticizer with the diol to be tested.

    • Process the compounds into sheets or test specimens.

    • Condition the specimens and then test for mechanical properties such as tensile strength, elongation at break, and hardness (Shore A).

    • An effective plasticizer will typically decrease hardness and tensile strength while increasing elongation.

Mandatory Visualization

Experimental_Workflow_for_Diol_Comparison_in_Coatings cluster_0 Formulation cluster_1 Application & Curing cluster_2 Performance Testing cluster_3 Analysis Formulate Prepare Coating Formulations with Different Diols Apply Apply to Substrates (ASTM D823) Formulate->Apply Cure Cure Coatings Apply->Cure Hardness Hardness Test (ASTM D4366) Cure->Hardness Flexibility Flexibility Test (ASTM D522) Cure->Flexibility Adhesion Adhesion Test (ASTM D3359) Cure->Adhesion Drying Drying Time (ASTM D1640) Cure->Drying Compare Compare Performance Data Hardness->Compare Flexibility->Compare Adhesion->Compare Drying->Compare

Caption: Workflow for comparing diol performance in coatings.

Diol_Structure_Property_Relationship cluster_0 Diol Structural Features cluster_1 Influence on Physical Properties cluster_2 Impact on Application Performance ChainLength Chain Length Viscosity Viscosity ChainLength->Viscosity BoilingPoint Boiling Point / Volatility ChainLength->BoilingPoint PolymerFlex Polymer Flexibility ChainLength->PolymerFlex Branching Branching Branching->Viscosity Solvency Solvency Power Branching->Solvency Branching->PolymerFlex CoatingHardness Coating Hardness Branching->CoatingHardness HydroxylPosition Hydroxyl Group Position HydroxylPosition->Solvency Reactivity Reactivity HydroxylPosition->Reactivity Viscosity->CoatingHardness SolventEfficiency Solvent Efficiency Viscosity->SolventEfficiency BoilingPoint->SolventEfficiency Solvency->SolventEfficiency Reactivity->PolymerFlex Reactivity->CoatingHardness

Caption: Relationship between diol structure and properties.

References

A Comparative Guide to 2-Methylpentane-1,3-diol and Other Diols as Solvents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical determinant of a formulation's efficacy, stability, and aesthetic appeal. This guide provides an objective comparison of 2-methylpentane-1,3-diol against other commonly used diols—propylene glycol, butylene glycol, and pentylene glycol—supported by available experimental data and detailed methodologies.

This document delves into the comparative performance of these diols, focusing on their solvent efficacy, impact on drug stability, and role as skin penetration enhancers. The information is intended to assist in making informed decisions during the formulation development process.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior in a formulation. The following table summarizes the key physicochemical characteristics of this compound and its counterparts.

PropertyThis compoundPropylene GlycolButylene GlycolPentylene Glycol
IUPAC Name This compoundPropane-1,2-diolButane-1,3-diolPentane-1,2-diol
CAS Number 149-31-5[1]57-55-6107-88-0[2]5343-92-0
Molecular Formula C₆H₁₄O₂[1]C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂
Molecular Weight ( g/mol ) 118.17[1]76.0990.12104.15
Boiling Point (°C) ~212[1]188.2207.5242[3]
Appearance Colorless to pale yellow liquid[1]Viscous, colorless liquidClear, colorless, viscous liquidTransparent, slightly viscous, colorless liquid
Solubility in Water MiscibleCompletely miscibleMiscibleSoluble

Solvent Efficacy: A Comparative Analysis

The primary function of these diols in many formulations is to act as a solvent for active pharmaceutical ingredients (APIs), particularly those with poor water solubility. While direct comparative studies for this compound are limited, we can infer its potential from its structural properties and data from related compounds.

Key Observations:

  • Propylene Glycol: Widely used as a solvent in oral, injectable, and topical formulations.[2] It demonstrates good solubility for a range of APIs. For instance, the solubility of ibuprofen in propylene glycol has been reported to be high.

  • Butylene Glycol: A good solvent for many pharmaceuticals, especially estrogenic substances.[2] It is frequently used in topical ointments, creams, and lotions.

  • Pentylene Glycol: Known for its ability to dissolve numerous active substances and its use as a stabilizer in cosmetic and pharmaceutical formulations.

  • This compound: Its structure, featuring two hydroxyl groups, allows for significant hydrogen bonding, which enhances its solubility in organic solvents and makes it an effective stabilizer.[1] Its branched structure may offer unique solvency characteristics compared to its linear counterparts.

The following table presents a compilation of reported solubility data for select APIs in the compared diols. It is important to note the absence of direct experimental data for this compound in publicly available literature, highlighting an area for future research.

Active Pharmaceutical Ingredient (API)This compoundPropylene GlycolButylene GlycolPentylene Glycol
Ibuprofen Data not availableHighData not availableData not available
Ketoprofen Data not availableSolubleData not availableData not available
Hydrocortisone Data not availableSolubleData not availableData not available
Phenobarbital Data not availableSolubleData not availableData not available

Experimental Protocols for Determining Solvent Efficacy

To ensure reproducible and comparable results, standardized experimental protocols are essential.

Protocol for Determining Equilibrium Solubility

This method determines the thermodynamic solubility of an API in a given solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent (e.g., this compound, propylene glycol, etc.)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API powder to a known volume of the solvent in a vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or mol/L.

Skin Penetration Enhancement: A Comparative Overview

Diols are often included in topical formulations to enhance the penetration of APIs through the stratum corneum. Their mechanism of action is often attributed to their ability to act as a humectant, hydrating the skin, and potentially disrupting the lipid barrier.

A study investigating the influence of various alkanediols on the skin penetration of triamcinolone acetonide provides valuable insights. While this study used 2-methyl-2,4-pentanediol (an isomer of this compound), the results suggest that the penetration-enhancing effect is highly dependent on the formulation. In some cases, shorter-chain diols like 1,2-pentanediol showed the highest effect, while in others, the effect increased with the alkyl chain length.[4] Notably, none of the tested alkanediols were found to extract lipids from the stratum corneum.[4]

Another study compared pentane-1,5-diol with propane-1,2-diol (propylene glycol) and 2-methyl-pentane-2,4-diol (hexylene glycol) as enhancers for hydrocortisone and mometasone furoate. The results indicated that while propylene glycol increased the percutaneous absorption of hydrocortisone through the skin more significantly, pentane-1,5-diol led to a 50% higher absorption of hydrocortisone into the skin. For mometasone furoate, there was no significant difference in skin absorption between the cream containing 2-methyl-pentane-2,4-diol and the one with pentane-1,5-diol.

The following table summarizes the comparative skin penetration enhancement effects based on available literature.

DiolActive Pharmaceutical IngredientObservation
2-Methyl-2,4-pentanediol Triamcinolone AcetonideDid not significantly alter penetration in an aqueous carbomer gel.[4]
Propylene Glycol HydrocortisoneIncreased percutaneous absorption through the skin.
Pentane-1,5-diol HydrocortisoneIncreased absorption into the skin by 50% compared to propylene glycol.
1,2-Pentanediol Triamcinolone AcetonideShowed the highest penetration-enhancing effect in certain formulations.[4]

Experimental Protocols for In Vitro Skin Permeation Studies

The Franz diffusion cell is the gold standard for in vitro skin permeation studies.

Protocol for In Vitro Skin Permeation using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the API and diol

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • HPLC for analysis

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with a known volume of pre-warmed (32-37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor chamber and place the cell on a magnetic stirrer.

  • Allow the skin to equilibrate for a period of time.

  • Apply a known amount of the test formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for the concentration of the permeated API using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and analyze the amount of API retained in the different skin layers (stratum corneum, epidermis, and dermis) if required.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Formulation Stability: Considerations and Testing

The choice of solvent can significantly impact the long-term stability of a pharmaceutical formulation. Diols can contribute to stability by preventing the crystallization of APIs and acting as humectants to maintain the desired formulation consistency.

Protocol for Accelerated Stability Testing

Accelerated stability testing is performed to predict the shelf-life of a product by subjecting it to elevated stress conditions.

Materials:

  • Final formulation in its intended packaging

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for assessing physical and chemical stability (e.g., viscometer, pH meter, HPLC)

Procedure:

  • Prepare multiple samples of the final formulation in its final packaging.

  • Place the samples in stability chambers set at accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Evaluate the samples for physical and chemical changes, including:

    • Physical properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical properties: Assay of the active ingredient and quantification of degradation products using a validated stability-indicating HPLC method.

  • Analyze the data to determine the degradation kinetics and extrapolate to predict the shelf-life at the intended storage conditions (e.g., room temperature).

Logical Workflow for Solvent Selection and Formulation Development

The following diagram illustrates a logical workflow for selecting a suitable diol as a solvent in the development of a topical pharmaceutical formulation.

Solvent_Selection_Workflow A Define Target Product Profile (API, dosage, application) B Initial Solvent Screening (Solubility of API) A->B Solubility is a key parameter C Physicochemical Characterization (Viscosity, pH, etc.) B->C Promising candidates move forward D In Vitro Skin Permeation Studies (Franz Diffusion Cells) C->D Evaluate drug delivery D->B Re-screen if permeation is poor E Formulation Optimization (Concentration of diol, other excipients) D->E Refine formulation based on permeation data E->C Re-characterize optimized formulation F Accelerated Stability Testing E->F Assess long-term stability G Final Formulation Selection F->G Select the most stable and effective formulation

Caption: Logical workflow for solvent selection in topical formulation development.

Conclusion

The selection of a diol as a solvent in pharmaceutical formulations is a multifaceted decision that requires careful consideration of its impact on API solubility, formulation stability, and skin penetration. While propylene glycol remains a widely used and well-characterized solvent, other diols like butylene glycol and pentylene glycol offer distinct properties that may be advantageous for specific applications.

This compound, with its unique branched structure, presents a promising alternative. However, the current body of publicly available, direct comparative data on its performance against other common diols is limited. Further research is warranted to fully elucidate its potential as a solvent, stabilizer, and penetration enhancer in pharmaceutical formulations. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for advancing the field of drug delivery.

References

Benchmarking the Performance of 2-Methylpentane-1,3-diol in Polymer Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methylpentane-1,3-diol with alternative diols in polymer applications. Due to the limited availability of direct, quantitative performance data in publicly accessible literature, this guide focuses on the structural-property relationships and provides standardized experimental protocols for researchers to conduct their own benchmarking studies.

Introduction to this compound in Polymer Science

This compound is a unique branched, asymmetric diol with potential applications in the synthesis of polyesters and polyurethanes. Its chemical structure suggests that it can impart specific properties to polymers, such as increased flexibility and enhanced durability, making it a candidate for use in resins, coatings, and as a plasticizer.[1] This guide compares this compound with two common diols: a linear diol, 1,4-butanediol (BDO), and a structurally similar branched diol, 2-methyl-1,3-propanediol (MPO).

Comparative Analysis of Diol Structures and Their Expected Impact on Polymer Properties

The performance of a polymer is intrinsically linked to the chemical structure of its monomeric units. The choice of diol in polyester and polyurethane synthesis can significantly influence the final properties of the material.

DiolStructureKey Structural FeaturesExpected Impact on Polymer Properties
This compound CH3CH(OH)CH(CH3)CH2CH2OHBranched, Asymmetric, Secondary and Primary Hydroxyl GroupsLower Crystallinity: The irregular structure is likely to disrupt polymer chain packing, leading to more amorphous materials. Lower Glass Transition Temperature (Tg): The flexible side chain can increase free volume, lowering the Tg. Increased Flexibility and Elasticity: Reduced crystallinity and lower Tg typically result in more flexible and elastomeric polymers. Good Solubility: The amorphous nature may lead to better solubility in a wider range of solvents.
1,4-Butanediol (BDO) HOCH2CH2CH2CH2OHLinear, Symmetrical, Primary Hydroxyl GroupsHigher Crystallinity: The regular, linear structure allows for efficient chain packing, leading to semi-crystalline or crystalline polymers. Higher Glass Transition Temperature (Tg): The ordered structure and potential for strong intermolecular forces can result in a higher Tg compared to branched diols. Higher Mechanical Strength and Hardness: Increased crystallinity contributes to higher tensile strength and hardness. Lower Solubility: Crystalline polymers are generally less soluble.
2-Methyl-1,3-propanediol (MPO) HOCH2CH(CH3)CH2OHBranched, Symmetrical, Primary Hydroxyl GroupsReduced Crystallinity: The methyl branch disrupts chain packing, but to a lesser extent than the more complex branching in this compound. Lower Freezing Point & Good Handling: MPO has a very low freezing point (-54°C), which is advantageous for processing.[2] Good Hydrolytic Stability: The branched structure can protect ester linkages from hydrolysis.[2] Faster Reactivity: MPO can exhibit faster reaction kinetics compared to BDO in polyester synthesis.[2]

Experimental Protocols for Performance Benchmarking

To facilitate direct comparison, the following are detailed, standardized experimental protocols for the synthesis of polyesters and polyurethanes, and the subsequent testing of their key performance indicators.

Polymer Synthesis

3.1.1. Polyester Synthesis via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process for synthesizing polyester diols.

Polyester_Synthesis cluster_synthesis Polyester Synthesis Workflow start Start: Charge Reactor esterification Esterification: - Heat to 150-190°C - N2 Purge - Collect Water start->esterification Reactants: - Diacid - Diol (e.g., 2-MPD) - Catalyst (optional) polycondensation Polycondensation: - Increase Temp to 200-240°C - Apply Vacuum - Remove Diol esterification->polycondensation Oligomers Formed product End: Polyester Product polycondensation->product High Molecular Weight Polymer

Caption: Workflow for Polyester Synthesis.

Methodology:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask, charge the dicarboxylic acid (e.g., adipic acid) and the diol (this compound, 1,4-butanediol, or 2-methyl-1,3-propanediol) in a specified molar ratio (e.g., 1:1.1). A catalyst, such as antimony(III) oxide or titanium(IV) butoxide, can be added (typically 150-300 ppm).

  • Esterification: Heat the mixture under a slow nitrogen purge to 150-190°C. Water will be produced and should be collected. The reaction is continued until the theoretical amount of water is collected.

  • Polycondensation: Gradually increase the temperature to 200-240°C while slowly applying a vacuum (down to <1 mbar). This stage removes the excess diol and drives the polymerization to completion.

  • Product Recovery: Once the desired molecular weight is achieved (monitored by viscosity or melt flow index), the reaction is stopped, and the polyester is discharged.

3.1.2. Polyurethane Synthesis via Prepolymer Method

This protocol outlines a two-step prepolymer method for polyurethane synthesis.

Polyurethane_Synthesis cluster_synthesis Polyurethane Synthesis Workflow start Start: Charge Reactor prepolymer Prepolymer Formation: - React Polyol & Diisocyanate - 80-90°C - N2 Atmosphere start->prepolymer Reactants: - Polyol - Diisocyanate (e.g., MDI) chain_extension Chain Extension: - Add Diol Chain Extender (e.g., 2-MPD) - Stir vigorously prepolymer->chain_extension Isocyanate-Terminated Prepolymer product End: Polyurethane Product chain_extension->product High Molecular Weight Polymer

Caption: Workflow for Polyurethane Synthesis.

Methodology:

  • Reactant Preparation: Dry all reactants (polyol, diisocyanate, and diol chain extender) under vacuum to remove any moisture.

  • Prepolymer Formation: In a moisture-free reactor, charge the polyol and diisocyanate (e.g., MDI) at a specific molar ratio (typically NCO:OH > 1). Heat the mixture to 80-90°C under a nitrogen atmosphere with stirring until the theoretical NCO content is reached.

  • Chain Extension: Cool the prepolymer to 60-70°C and add the diol chain extender (this compound, 1,4-butanediol, or 2-methyl-1,3-propanediol) dropwise with vigorous stirring.

  • Curing: Pour the resulting mixture into a mold and cure at an elevated temperature (e.g., 100-120°C) for a specified time to complete the reaction.

Polymer Characterization

3.2.1. Mechanical Properties Testing

Standardized testing of mechanical properties is crucial for a direct and unbiased comparison.

Mechanical_Testing cluster_testing Mechanical Properties Testing Workflow sample_prep Sample Preparation (e.g., Injection Molding) tensile Tensile Test (ASTM D638) sample_prep->tensile flexural Flexural Test (ASTM D790) sample_prep->flexural impact Impact Test (ASTM D256 - Izod) sample_prep->impact data_analysis Data Analysis & Comparison tensile->data_analysis flexural->data_analysis impact->data_analysis

Caption: Workflow for Mechanical Properties Testing.

PropertyASTM StandardDescription
Tensile Strength & Elongation ASTM D638Measures the force required to pull a specimen to its breaking point and the extent to which it stretches. This indicates the material's strength and ductility.
Flexural Modulus ASTM D790Determines the stiffness of a material by measuring its resistance to bending.
Impact Strength (Izod) ASTM D256Measures the energy absorbed by a notched specimen during fracture from a swinging pendulum, indicating the material's toughness.

3.2.2. Thermal Properties Testing

Thermal analysis provides insights into the material's behavior at different temperatures.

Thermal_Testing cluster_testing Thermal Properties Testing Workflow sample_prep Sample Preparation (Small, precise mass) dsc Differential Scanning Calorimetry (DSC) (ASTM D3418) sample_prep->dsc tga Thermogravimetric Analysis (TGA) (ASTM E1131) sample_prep->tga data_analysis Data Analysis & Comparison dsc->data_analysis tga->data_analysis

Caption: Workflow for Thermal Properties Testing.

PropertyTest MethodASTM StandardDescription
Glass Transition (Tg), Melting Point (Tm), Crystallinity Differential Scanning Calorimetry (DSC)ASTM D3418Measures the heat flow into or out of a sample as it is heated or cooled. This identifies key thermal transitions.
Thermal Stability, Decomposition Temperature Thermogravimetric Analysis (TGA)ASTM E1131Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This indicates the material's thermal stability.

Conclusion

While direct quantitative data for polymers derived from this compound is not widely published, its branched and asymmetric structure suggests it could be a valuable monomer for creating polymers with lower crystallinity, increased flexibility, and a lower glass transition temperature compared to linear diols like 1,4-butanediol. Its performance is anticipated to be comparable to other branched diols like 2-methyl-1,3-propanediol, though with potentially greater disruption to polymer chain packing. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies and generate the quantitative data needed to fully assess the potential of this compound in their specific polymer applications.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific hazard data for 2-methylpentane-1,3-diol (CAS No. 149-31-5) is limited. According to aggregated GHS information, the substance is reported as not meeting GHS hazard criteria by a vast majority of notifying companies.[1] However, as the toxicological properties have not been fully investigated, it is imperative to handle this chemical with caution, adhering to standard laboratory best practices for substances with unknown hazards. The following guidance is based on general safety principles and data from structurally similar compounds.

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A baseline of protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Standard / Regulation Purpose
Eye / Face Chemical safety goggles or glasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against potential splashes and eye contact, which may cause irritation.[3]
Skin: Hands Chemically resistant, impervious gloves (e.g., Nitrile rubber).European Standard EN 374.[4]Prevents direct skin contact, which may cause irritation.[2][3]
Skin: Body Laboratory coat; additional protective clothing as needed to prevent skin exposure.[2]N/AProtects skin from accidental spills and contamination.
Respiratory Not required under normal conditions with adequate ventilation. Use a NIOSH/MSHA-approved respirator if vapors/aerosols are generated or ventilation is poor.[2]OSHA 29 CFR 1910.134 or European Standard EN 149.[2]Prevents inhalation, which may cause respiratory tract irritation.[2][3]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling and disposal.

1. Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][3]

  • Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[2] Do not ingest or inhale vapors or mists.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the work area.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2]

  • Container Management: Keep the container tightly closed when not in use.[2]

2. Storage Protocol:

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

  • Container: Keep in the original, tightly sealed container.[2]

  • Peroxide Formation: Some related chemicals can form explosive peroxides upon long-term storage.[2] While this is not confirmed for this compound, it is prudent to date containers upon receipt and opening and to monitor for potential peroxide formation if stored for extended periods.

3. Spill and Emergency Protocol:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[2]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[3]

4. Disposal Plan:

  • Waste Classification: This material and its container should be disposed of as chemical waste.

  • Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains. Leave the chemical in its original container and do not mix it with other waste.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

G Safety Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response a Risk Assessment (Review SDS) b Select & Inspect PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Ventilation (Chemical Fume Hood) b->c d Chemical Handling (Avoid Contact/Inhalation) c->d e Storage (Cool, Dry, Ventilated) d->e f Decontamination (Wash Hands, Clean Area) d->f h Spill Response (Absorb & Contain) d->h If Spill Occurs i Exposure Response (First Aid) d->i If Exposure Occurs g Waste Disposal (Sealed, Labeled Container) f->g

A flowchart of the key safety procedures for laboratory work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.